BO-264
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-morpholin-4-ylpyrimidin-4-yl)-1,2-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-24-14-4-2-13(3-5-14)15-12-17(26-22-15)20-16-6-7-19-18(21-16)23-8-10-25-11-9-23/h2-7,12H,8-11H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCGBYNVBFVRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)NC3=NC(=NC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BO-264
A Novel, Potent, and Orally Active TACC3 Inhibitor for Cancer Therapy
This technical guide provides a comprehensive overview of the mechanism of action of BO-264, a novel small molecule inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile and therapeutic potential of this compound.
Core Mechanism of Action: Targeting TACC3
This compound is a highly potent and orally active inhibitor of TACC3, a protein frequently overexpressed in a wide range of human cancers and associated with poor prognosis.[1][2] TACC3 plays a crucial role in microtubule stability and centrosome integrity, processes that are often dysregulated in cancer cells.[1][2] this compound exerts its anticancer effects by directly binding to TACC3 and disrupting its function, leading to mitotic catastrophe and cell death.[1][3]
The direct interaction between this compound and TACC3 has been validated through several biochemical and biophysical assays, including Drug Affinity Responsive Target Stability (DARTS), Cellular Thermal Shift Assay (CETSA), and Isothermal Titration Calorimetry (ITC).[1][4]
Key Molecular Interactions and Binding Affinity
Biochemical assays have demonstrated a high-affinity interaction between this compound and TACC3.
| Parameter | Value | Reference |
| IC50 | 188 nM | [5][6] |
| Kd | 1.5 nM | [5][6] |
These values indicate a strong and specific binding of this compound to its target, TACC3.
Cellular and Molecular Effects of this compound
Inhibition of TACC3 by this compound triggers a cascade of cellular events, ultimately leading to the elimination of cancer cells. The primary effects include mitotic arrest, DNA damage, and apoptosis.[3][5][6]
Induction of Mitotic Arrest
This compound treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle, indicative of mitotic arrest.[3] This is a direct consequence of TACC3 inhibition, which disrupts the formation of a stable mitotic spindle.[3] A key marker of this mitotic arrest is the increased phosphorylation of Histone H3 at Serine 10 (p-Histone H3 (Ser10)).[2][5] The mitotic arrest induced by this compound is dependent on a functional Spindle Assembly Checkpoint (SAC).[3][5]
DNA Damage and Apoptosis
Prolonged mitotic arrest induced by this compound leads to DNA damage and subsequent activation of the apoptotic pathway.[3][5] This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2][5] In JIMT-1 breast cancer cells, treatment with 500 nM this compound for 48 hours resulted in a significant increase in the apoptotic cell population, from 4.1% to 45.6%, as measured by Annexin V/PI staining.[5]
Disruption of Spindle Formation and Centrosomal TACC3 Localization
This compound treatment causes the formation of aberrant mitotic spindles.[3][5] Furthermore, it significantly reduces the localization of TACC3 to the centrosomes during both interphase and mitosis.[1][3]
Activity in Cancer Cell Lines and In Vivo Models
This compound has demonstrated broad-spectrum antitumor activity across a wide range of cancer cell lines and in preclinical animal models.[1][5]
In Vitro Antiproliferative Activity
This compound exhibits potent antiproliferative activity against numerous cancer cell lines, particularly those with high TACC3 expression.[3] Notably, it is effective against aggressive breast cancer subtypes, including basal and HER2+ cancers.[1] The compound shows remarkable anticancer activity in over 90% of the NCI-60 human cancer cell line panel, with GI50 values less than 1 μM.[1][3]
| Cell Line | Cancer Type | IC50/GI50 | Reference |
| JIMT-1 | Breast Cancer | 190 nM | [2][5] |
| HCC1954 | Breast Cancer | 160 nM | [2][5] |
| MDA-MB-231 | Breast Cancer | 120 nM | [2][5] |
| MDA-MB-436 | Breast Cancer | 130 nM | [2][5] |
| CAL51 | Breast Cancer | 360 nM | [2][5] |
| RT112 | Bladder Cancer (FGFR3-TACC3 fusion) | 0.3 µM | [2][5] |
| RT4 | Bladder Cancer (FGFR3-TACC3 fusion) | 3.66 µM | [2][5] |
Importantly, this compound displays negligible cytotoxicity against normal breast cells.[1]
Targeting the FGFR3-TACC3 Fusion Protein
In certain cancers, a chromosomal translocation leads to the formation of an oncogenic FGFR3-TACC3 fusion protein.[4][5] this compound specifically blocks the function of this fusion protein.[5][6] In cells harboring this fusion, this compound treatment leads to a decrease in ERK1/2 phosphorylation, a downstream marker of activated FGFR signaling.[3][5]
In Vivo Efficacy
Oral administration of this compound has been shown to significantly impair tumor growth in both immunocompromised and immunocompetent mouse models of breast and colon cancer.[1] This antitumor activity was achieved without any major signs of toxicity.[1][7]
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound involves the disruption of key cellular processes. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for assessing its effects.
Caption: Proposed mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of these findings.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to attach for 24 hours.[3]
-
Treatment: Treat cells with a range of this compound concentrations (typically from 10 nM to 100 µM) for 48-72 hours.[3]
-
Fixation: Fix the cells with 10% trichloroacetic acid.
-
Staining: Stain the fixed cells with 0.4% SRB solution.
-
Washing: Wash away the unbound dye with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measurement: Measure the absorbance at a suitable wavelength (e.g., 510 nm) to determine cell viability.
Western Blot Analysis
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TACC3, p-Histone H3, cleaved PARP, p-ERK1/2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Drug Affinity Responsive Target Stability (DARTS)
-
Protein Extraction: Prepare protein extracts from JIMT-1 cells.[4]
-
Treatment: Incubate the protein extracts with either vehicle or this compound.[4]
-
Protease Digestion: Subject the treated extracts to limited proteolysis with a protease (e.g., pronase).
-
Analysis: Analyze the digested samples by Western blot to detect the levels of TACC3. A target protein will show increased resistance to digestion in the presence of the binding compound.[4]
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact JIMT-1 cells with either vehicle or this compound.[1][4]
-
Heating: Heat the treated cells at a range of temperatures.[1][4]
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction by centrifugation.[1][4]
-
Analysis: Analyze the soluble protein fractions by Western blot for TACC3. Ligand binding will stabilize the target protein, resulting in a higher melting temperature.[1][4]
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare purified TACC3 protein and a solution of this compound.
-
Titration: Titrate the this compound solution into the TACC3 protein solution in the ITC instrument.
-
Measurement: Measure the heat changes associated with the binding interaction.
-
Analysis: Analyze the data to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.[1]
Conclusion
This compound is a promising novel anticancer agent that functions as a potent and specific inhibitor of TACC3. Its mechanism of action, centered on the induction of mitotic arrest, DNA damage, and apoptosis, has been well-characterized through a variety of in vitro and in vivo studies. The broad-spectrum activity of this compound, including its efficacy against cancers harboring the FGFR3-TACC3 fusion protein, highlights its significant therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate its clinical utility.
References
- 1. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
The Discovery of BO-264: A Potent TACC3 Inhibitor for Cancer Therapy
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Transforming Acidic Coiled-Coil 3 (TACC3) is a microtubule-associated protein that plays a critical role in mitotic spindle assembly and stability.[1] Its overexpression is frequently observed in a wide range of human cancers and is often correlated with poor prognosis, making it a compelling target for anticancer drug development.[2][3] This technical guide provides a comprehensive overview of the discovery and preclinical development of BO-264, a novel, potent, and orally active small molecule inhibitor of TACC3.[4][5] We will delve into the quantitative data supporting its activity, the detailed experimental protocols used for its characterization, and visual representations of its mechanism of action and discovery workflow.
Introduction to TACC3 as a Therapeutic Target
TACC3 is a key regulator of mitosis, ensuring proper chromosome segregation and microtubule stability.[1] Dysregulation of TACC3 is a hallmark of many cancers, leading to genomic instability and promoting tumorigenesis.[6] The oncogenic role of TACC3 is well-established, with its knockdown leading to mitotic spindle defects and apoptotic cell death in cancer cells.[1] Furthermore, the presence of oncogenic fusion proteins, such as FGFR3-TACC3, in various malignancies further highlights the therapeutic potential of TACC3 inhibition.[2][3] While other TACC3 inhibitors have been identified, their clinical translation has been hampered by issues such as low potency or poor systemic stability.[7][8] This necessitated the discovery of novel and more potent TACC3 inhibitors like this compound.[7]
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the key quantitative data for this compound, demonstrating its potent and broad-spectrum anti-cancer activity.
Table 1: In Vitro Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference(s) |
| JIMT-1 | Breast Cancer (HER2+) | 190 | [4][9] |
| HCC1954 | Breast Cancer | 160 | [4][9] |
| MDA-MB-231 | Breast Cancer (TNBC) | 120 | [4][9] |
| MDA-MB-436 | Breast Cancer (TNBC) | 130 | [4][9] |
| CAL51 | Breast Cancer | 360 | [4][9] |
| RT112 | Bladder Cancer (FGFR3-TACC3) | 300 | [4][9] |
| RT4 | Bladder Cancer (FGFR3-TACC3) | 3660 | [4][9] |
| NCI-60 Panel | Various (9 cancer types) | < 1000 in ~90% | [2][10] |
Table 2: Binding Affinity and In Vivo Efficacy of this compound
| Parameter | Value | Method/Model | Reference(s) |
| Binding Affinity (Kd) | 1.5 nM | Isothermal Titration Calorimetry (ITC) | [4][5] |
| In Vivo Efficacy | Significant Tumor Growth Inhibition | 25 mg/kg oral administration in breast and colon cancer mouse models | [2][5] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the discovery and characterization of this compound.
Biochemical Assays for Target Engagement
3.1.1. Drug Affinity Responsive Target Stability (DARTS)
The DARTS assay was employed to confirm the direct interaction between this compound and the TACC3 protein.[2]
-
Protein Extraction: JIMT-1 cell protein extracts were prepared.[11]
-
Incubation: The protein extracts were incubated with either this compound (10 µmol/L) or a vehicle control.[11]
-
Protease Digestion: The samples were then subjected to limited proteolysis.
-
Western Blot Analysis: The digested samples were analyzed by Western blotting to detect the levels of TACC3. A non-target protein, CDK4, was used as a control.[11] A higher abundance of TACC3 in the this compound treated sample compared to the control indicates binding and protection from proteolysis.
3.1.2. Cellular Thermal Shift Assay (CETSA)
CETSA was used to validate the target engagement of this compound with TACC3 in intact cells.[2][5]
-
Cell Treatment: Intact JIMT-1 cells were treated with either vehicle or this compound (1 µmol/L) for 6 hours.[5][11]
-
Heating: The cell suspensions were divided and heated to a range of temperatures (e.g., 45-50°C) for 5 minutes.[5]
-
Cell Lysis and Protein Collection: The cells were lysed, and soluble proteins were collected by centrifugation.[5]
-
Western Blot Analysis: The soluble TACC3 protein levels were detected by Western blot.[5] A shift in the thermal stability of TACC3 in the presence of this compound confirms intracellular binding.
3.1.3. Isothermal Titration Calorimetry (ITC)
ITC was utilized to determine the binding affinity (Kd) of this compound to TACC3.[2][8]
-
Sample Preparation: A solution of TACC3 protein was placed in the sample cell, and a solution of this compound (at a 10-fold higher concentration) was loaded into the injection syringe.[8]
-
Titration: The this compound solution was titrated into the TACC3 solution in a series of small injections.
-
Data Analysis: The heat changes associated with each injection were measured to determine the binding constant (Ka), which was then used to calculate the dissociation constant (Kd).[11]
Cell-Based Assays
3.2.1. Cell Viability and Proliferation (Sulforhodamine B - SRB Assay)
The SRB assay was used to assess the antiproliferative activity of this compound.[2]
-
Cell Seeding: Cancer cells were seeded into 96-well plates.[2]
-
Compound Treatment: After 24 hours, the cells were treated with a range of concentrations of this compound for 48-72 hours.[2]
-
Cell Fixation and Staining: The cells were fixed with trichloroacetic acid and stained with Sulforhodamine B solution.[12]
-
Measurement: The absorbance was measured to determine cell density, and GI50/IC50 values were calculated.
3.2.2. NCI-60 Human Tumor Cell Line Screen
This compound was evaluated against the NCI-60 panel of human tumor cell lines to assess its broad-spectrum anticancer activity.[2]
-
Screening: this compound was tested at five different concentrations (from 10 nmol/L to 100 µmol/L) against the 60 cell lines.[2]
-
Assay: The SRB assay was used to determine cytotoxicity after a 2-day incubation period.[2]
-
Endpoints: Three endpoints were determined: GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (lethal concentration inducing 50% cell death).[2]
In Vivo Efficacy Studies
3.3.1. Xenograft and Syngeneic Mouse Models
The antitumor effects of this compound were evaluated in immunocompromised and immunocompetent mouse models.[2][10]
-
Tumor Implantation: Human (e.g., JIMT-1) or murine (e.g., CT-26) cancer cells were implanted into mice to establish tumors.[2]
-
Treatment: Once tumors reached a specified volume (e.g., 90-100 mm³), mice were treated with vehicle or this compound (e.g., 25 mg/kg) via oral administration.[2]
-
Monitoring: Tumor volume and body weight were monitored regularly.[2]
-
Endpoint: The study endpoint was typically a predefined tumor volume or a specific time point, after which tumors were excised for further analysis. Survival was also monitored.[2]
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, visualize the key concepts in the discovery and mechanism of this compound.
TACC3 Signaling and Mechanism of this compound Action
Caption: TACC3 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for this compound Discovery
Caption: The experimental workflow for the discovery and development of this compound.
Logical Relationship of this compound's Cellular Effects
Caption: Logical flow of events from this compound binding to TACC3 to tumor inhibition.
Conclusion
This compound has been identified as a novel and highly potent TACC3 inhibitor with significant preclinical anti-cancer activity across a broad range of cancer types.[2] Its direct binding to TACC3 has been rigorously validated through multiple biochemical and cellular assays.[2][10] this compound demonstrates superior antiproliferative activity compared to previously reported TACC3 inhibitors and effectively induces mitotic arrest, DNA damage, and apoptosis in cancer cells.[2] Notably, it also shows efficacy against cancer cells harboring the FGFR3-TACC3 fusion protein.[10] The promising in vivo efficacy and favorable toxicity profile of orally administered this compound in mouse models of breast and colon cancer underscore its potential as a therapeutic agent.[2][13] These preclinical findings strongly support the further development of this compound as a novel anticancer drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. TACC3 Promotes Gastric Carcinogenesis by Promoting Epithelial-mesenchymal Transition Through the ERK/Akt/cyclin D1 Signaling Pathway | Anticancer Research [ar.iiarjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. US11622966B2 - Highly potent TACC3 inhibitor as a novel anticancer drug candidate - Google Patents [patents.google.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. This compound: Highly potent TACC3 inhibitor as a novel anticancer drug candidate [repository.bilkent.edu.tr]
BO-264: A Comprehensive Technical Guide to its Function as a TACC3 Inhibitor
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction: BO-264 is a potent and orally active small molecule inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3).[1][2][3] TACC3 is a member of the transforming acidic coiled-coil family of proteins that plays a critical role in microtubule stability and centrosome integrity, processes that are often dysregulated in cancer.[4] Elevated levels of TACC3 are associated with various cancers, including breast, prostate, and non-small cell lung cancer, making it an attractive therapeutic target.[4] this compound has demonstrated broad-spectrum antitumor activity by specifically targeting TACC3, leading to mitotic arrest, DNA damage, and apoptosis.[1][2] This technical guide provides a detailed overview of the function, mechanism of action, and experimental validation of this compound.
Core Mechanism of Action
This compound functions primarily as a TACC3 inhibitor with a high degree of potency.[1][2] Its mechanism of action is centered on the disruption of mitotic processes, ultimately leading to cancer cell death. Key aspects of its mechanism include:
-
Direct TACC3 Inhibition: this compound directly binds to TACC3, as confirmed by various biochemical and biophysical assays.[5] This interaction disrupts the normal function of TACC3 in microtubule stabilization during cell division.
-
Spindle Assembly Checkpoint (SAC)-Dependent Mitotic Arrest: By inhibiting TACC3, this compound causes aberrant spindle formation.[1][6] This triggers the Spindle Assembly Checkpoint (SAC), a crucial cell cycle safeguard, leading to a halt in mitosis.[1][6]
-
Induction of Apoptosis and DNA Damage: Prolonged mitotic arrest induced by this compound ultimately leads to programmed cell death (apoptosis) and the accumulation of DNA damage in cancer cells.[1][2][4]
-
Inhibition of the FGFR3-TACC3 Fusion Protein: In addition to inhibiting wild-type TACC3, this compound specifically blocks the function of the oncogenic FGFR3-TACC3 fusion protein, which is a driver in certain malignancies.[1][2] This inhibition leads to downstream effects such as decreased ERK1/2 phosphorylation, a marker of activated FGFR signaling.[1][4][6]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from various in vitro studies.
| Parameter | Value | Target | Assay |
| IC50 | 188 nM | TACC3 | Cell-free |
| Kd | 1.5 nM | TACC3 | Cell-free |
| Cell Line | Cancer Type | IC50 / GI50 |
| JIMT-1 | Breast Cancer | 190 nM |
| HCC1954 | Breast Cancer | 160 nM |
| MDA-MB-231 | Breast Cancer | 120 nM |
| MDA-MB-436 | Breast Cancer | 130 nM |
| CAL51 | Breast Cancer | 360 nM |
| RT112 | Bladder Cancer (FGFR3-TACC3 fusion) | 0.3 µM |
| RT4 | Bladder Cancer (FGFR3-TACC3 fusion) | 3.66 µM |
| NCI-60 Panel | 9 Different Cancer Types | < 1 µM for ~90% of cell lines |
Key Experimental Protocols
Detailed methodologies for the key experiments used to characterize the function of this compound are outlined below.
Western Blot Analysis for Protein Expression and Phosphorylation
-
Objective: To determine the levels of specific proteins (e.g., TACC3, p-Histone H3, cleaved PARP, ERK1/2) in response to this compound treatment.
-
Methodology:
-
Cells are cultured and treated with either vehicle or specified concentrations of this compound for a designated time.
-
Following treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Annexin V/PI Staining for Apoptosis Detection
-
Objective: To quantify the percentage of apoptotic cells following treatment with this compound.
-
Methodology:
-
Cells are seeded and treated with this compound or vehicle control for the indicated time period (e.g., 48 hours).
-
Both floating and adherent cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature.
-
The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while dual-positive cells are late apoptotic.
-
Drug Affinity Responsive Target Stability (DARTS)
-
Objective: To confirm the direct interaction between this compound and its target protein, TACC3.
-
Methodology:
-
Protein extracts from cells (e.g., JIMT-1) are prepared.
-
The extracts are incubated with either vehicle or this compound.
-
The protein-drug mixtures are subjected to limited proteolysis by adding a protease (e.g., pronase). The binding of this compound is expected to confer stability to TACC3, making it less susceptible to digestion.
-
The digestion is stopped, and the samples are analyzed by Western blotting for the levels of TACC3. A higher amount of intact TACC3 in the this compound treated sample compared to the vehicle control indicates a direct interaction.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To validate the engagement of this compound with TACC3 in intact cells.
-
Methodology:
-
Intact cells are treated with either vehicle or this compound.
-
The treated cells are heated to various temperatures. The binding of this compound is expected to increase the thermal stability of TACC3.
-
The cells are then lysed, and the soluble protein fraction is separated from the precipitated proteins by centrifugation.
-
The amount of soluble TACC3 at each temperature is determined by Western blotting. A shift in the melting curve to a higher temperature for the this compound treated cells confirms target engagement.
-
Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the binding affinity (Kd) and thermodynamic parameters of the interaction between this compound and TACC3.
-
Methodology:
-
A solution of purified TACC3 protein is placed in the sample cell of the ITC instrument.
-
A solution of this compound is loaded into the injection syringe.
-
The this compound solution is titrated into the TACC3 solution in small aliquots.
-
The heat change associated with each injection is measured.
-
The resulting data is fitted to a binding model to calculate the dissociation constant (Kd), stoichiometry, and other thermodynamic parameters.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to BO-264 and the FGFR3-TACC3 Fusion Protein
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The fusion of the Fibroblast Growth Factor Receptor 3 (FGFR3) gene with the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) gene represents a significant oncogenic driver in a variety of solid tumors, including glioblastoma, bladder cancer, and non-small cell lung cancer.[1][2][3][4][5] This fusion protein leads to constitutive activation of the FGFR3 kinase domain, promoting uncontrolled cell proliferation and survival through downstream signaling pathways.[2][5][6] BO-264 has emerged as a potent and orally active small molecule inhibitor that specifically targets the function of the FGFR3-TACC3 fusion protein by inhibiting TACC3.[7][8][9] Preclinical studies have demonstrated its significant anti-tumor activity, inducing mitotic arrest, apoptosis, and DNA damage in cancer cells harboring this fusion.[7][8][10] This technical guide provides a comprehensive overview of this compound and the FGFR3-TACC3 fusion protein, including detailed quantitative data, experimental protocols, and signaling pathway diagrams to support ongoing research and drug development efforts.
The FGFR3-TACC3 Fusion Protein: An Oncogenic Driver
The FGFR3-TACC3 fusion is a result of a chromosomal translocation that joins the N-terminal portion of FGFR3, including its tyrosine kinase domain, to the C-terminal coiled-coil domain of TACC3.[1][11] This fusion leads to ligand-independent dimerization and constitutive activation of the FGFR3 kinase, driving oncogenesis.[2][12] The fusion protein has been identified in a range of malignancies, typically with a frequency of 1-4%.[1]
Downstream Signaling Pathways
The constitutively active FGFR3-TACC3 fusion protein activates several downstream signaling cascades critical for cancer cell proliferation, survival, and migration. The primary pathways implicated include the RAS-MAPK and PI3K-AKT pathways.[2][5] Furthermore, activation of the STAT3 signaling pathway has been shown to be crucial for the malignant progression of glioblastoma driven by this fusion.[6][13]
This compound: A Potent TACC3 Inhibitor
This compound is a small molecule inhibitor that potently and orally targets TACC3.[7][8] By inhibiting TACC3, this compound specifically disrupts the function of the oncogenic FGFR3-TACC3 fusion protein.[7][8] This leads to spindle assembly checkpoint (SAC)-dependent mitotic arrest, apoptosis, and DNA damage in cancer cells.[7][8][10]
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| IC50 (TACC3) | 188 nM | Cell-free | [7][8] |
| Kd (TACC3) | 1.5 nM | Cell-free | [7][8] |
| IC50 (Cell Viability) | 0.3 µM | RT112 (FGFR3-TACC3+) | [14] |
| IC50 (Cell Viability) | 3.66 µM | RT4 (FGFR3-TACC3+) | [14] |
| IC50 (Cell Viability) | 190 nM | JIMT-1 | [14] |
| IC50 (Cell Viability) | 160 nM | HCC1954 | [14] |
| IC50 (Cell Viability) | 120 nM | MDA-MB-231 | [14] |
| IC50 (Cell Viability) | 130 nM | MDA-MB-436 | [14] |
| IC50 (Cell Viability) | 360 nM | CAL51 | [14] |
| GI50 (NCI-60 Panel) | < 1 µM for ~90% of cell lines | NCI-60 Cell Lines | [2][13] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Treatment | Outcome | Reference |
| Immunocompromised Mice | Breast Cancer Xenograft | 25 mg/kg, oral, daily | Significant tumor growth suppression | [15] |
| Immunocompetent Mice | Colon Cancer Syngeneic Model | Not specified | Significant tumor growth impairment and increased survival | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and its interaction with the FGFR3-TACC3 fusion protein.
Sulforhodamine B (SRB) Cell Viability Assay
This colorimetric assay is used to determine cytotoxicity and cell proliferation.[1][7][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.[4]
-
Treatment: Treat cells with varying concentrations of this compound for 72 hours.[4]
-
Fixation: Discard the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.[11]
-
Washing: Wash the plates five times with slow-running tap water and air dry.[7]
-
Staining: Add 0.04% (w/v) SRB solution to each well and incubate for 30 minutes at room temperature.[7]
-
Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.[7]
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes to solubilize the protein-bound dye.[7][8]
-
Measurement: Read the absorbance at 510 nm using a microplate reader.[7][8]
Western Blot Analysis for Signaling Pathways
This technique is used to detect changes in protein levels and phosphorylation status, indicating pathway activation or inhibition.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 10-25 µg of protein per lane on a 10% Bis-Tris gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Histone H3 (Ser10), p-ERK (Thr202/Tyr204), or other targets overnight at 4°C.[16][17]
-
Washing: Wash the membrane three times with TBST.[18]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Visualize the protein bands using an ECL detection reagent.
Drug Affinity Responsive Target Stability (DARTS) Assay
DARTS is used to identify and validate the direct binding of a small molecule to its protein target.[6][10][19]
-
Lysate Preparation: Prepare cell lysates in a non-denaturing lysis buffer.[20]
-
Compound Incubation: Incubate the lysate with this compound or a vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to the lysates and incubate for a set time to allow for protein digestion.[20] The binding of this compound to TACC3 is expected to protect it from proteolytic cleavage.
-
Quenching: Stop the digestion by adding a protease inhibitor and SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the samples by Western blotting using an anti-TACC3 antibody to assess the level of protection.[20]
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular context.[21][22][23]
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble TACC3 in the supernatant by Western blotting or other detection methods.[12] An increase in the melting temperature of TACC3 in the presence of this compound indicates direct binding.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a small molecule to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[2]
-
Sample Preparation: Prepare solutions of purified TACC3 protein and this compound in the same buffer.
-
Titration: Titrate the this compound solution into the TACC3 protein solution in the ITC instrument at a constant temperature (e.g., 25°C).[2]
-
Data Analysis: Analyze the resulting heat changes to determine the thermodynamic parameters of the interaction.[2]
Immunofluorescence for Centrosomal TACC3 Localization
This method is used to visualize the subcellular localization of TACC3.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with Triton X-100.[24]
-
Blocking: Block with a suitable blocking buffer (e.g., BSA in PBS).
-
Antibody Staining: Incubate with a primary antibody against TACC3, followed by a fluorescently labeled secondary antibody. Counterstain with DAPI to visualize the nuclei.
-
Imaging: Acquire images using a high-resolution fluorescence microscope.[25]
FGFR3-TACC3 Xenograft Mouse Model
In vivo models are essential for evaluating the anti-tumor efficacy of this compound.
-
Cell Implantation: Subcutaneously inject cancer cells harboring the FGFR3-TACC3 fusion (e.g., RT112) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Administer this compound orally at a predetermined dose and schedule.[15]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion and Future Directions
This compound represents a promising therapeutic agent for cancers driven by the FGFR3-TACC3 fusion oncogene. Its potent and specific mechanism of action, coupled with oral bioavailability and demonstrated preclinical efficacy, warrants further investigation. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, evaluation in a broader range of FGFR3-TACC3 positive cancer models, and the exploration of potential combination therapies to enhance anti-tumor activity and overcome potential resistance mechanisms. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to advance the clinical translation of this compound and improve outcomes for patients with FGFR3-TACC3-driven malignancies.
References
- 1. 2.3. Sulforhodamine B (SRB) cell viability assay [bio-protocol.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Unique signalling connectivity of FGFR3-TACC3 oncoprotein revealed by quantitative phosphoproteomics and differential network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zellx.de [zellx.de]
- 5. Unique signalling connectivity of FGFR3-TACC3 oncoprotein revealed by quantitative phosphoproteomics and differential network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. file.chemscene.com [file.chemscene.com]
- 16. researchgate.net [researchgate.net]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Western Blot protocol for Histone H3 Antibody (NB21-1062): Novus Biologicals [novusbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. raff.path.ox.ac.uk [raff.path.ox.ac.uk]
- 25. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
BO-264: A Novel TACC3 Inhibitor Inducing DNA Damage Response in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BO-264 is a potent and orally active small molecule inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3), a protein frequently overexpressed in a variety of human cancers and associated with poor prognosis. TACC3 plays a critical role in microtubule stability and centrosome integrity, processes essential for proper cell division. Emerging evidence indicates that inhibition of TACC3 by this compound leads to mitotic arrest, apoptosis, and a significant DNA damage response in cancer cells, highlighting its potential as a promising anti-cancer therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its impact on the DNA damage response pathway, and offers detailed experimental protocols for key assays used to characterize its activity.
Core Mechanism of Action: TACC3 Inhibition and Induction of DNA Damage
This compound exerts its anti-cancer effects by directly targeting TACC3. Inhibition of TACC3 disrupts the proper formation of the mitotic spindle, leading to a prolonged mitotic arrest. This sustained arrest is a key trigger for the induction of DNA damage and subsequent apoptosis. Mechanistically, TACC3 has been shown to negatively regulate the Ataxia Telangiectasia Mutated (ATM) protein, a master regulator of the DNA damage response. By inhibiting TACC3, this compound relieves this suppression, leading to the activation of the ATM-Chk2 signaling pathway and the initiation of a full-blown DNA damage response.
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound's activity in various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nM)[1][2] |
| JIMT-1 | HER2+ | 190 |
| HCC1954 | HER2+ | 160 |
| MDA-MB-231 | TNBC | 120 |
| MDA-MB-436 | TNBC | 130 |
| CAL51 | TNBC | 360 |
Table 2: In Vitro Cytotoxicity of this compound in FGFR3-TACC3 Fusion-Positive Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM)[2] |
| RT112 | Bladder Cancer | 0.3 |
| RT4 | Bladder Cancer | 3.66 |
Table 3: Apoptosis Induction by this compound in JIMT-1 Cells
| Treatment | Duration | % Apoptotic Cells (Annexin V+/PI+)[1][2] |
| Vehicle Control | 48 hours | 4.1% |
| This compound (500 nM) | 48 hours | 45.6% |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the action of this compound.
Signaling Pathway of this compound-Induced DNA Damage Response
Caption: this compound inhibits TACC3, leading to ATM activation and downstream DNA damage response.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's effects on cancer cells.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in the characterization of this compound.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound stock solution
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.[3]
-
Treat cells with serial dilutions of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO) for 72 hours.
-
After incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[3]
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[3]
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Read the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentration of this compound (e.g., 500 nM) and a vehicle control for 48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[4]
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of key proteins involved in mitotic arrest and the DNA damage response.
Materials:
-
Cancer cell lines of interest
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-TACC3, rabbit anti-phospho-Histone H3 (Ser10), rabbit anti-cleaved PARP, rabbit anti-phospho-ATM (Ser1981), rabbit anti-phospho-Chk2 (Thr68), mouse anti-γH2AX (Ser139), and a loading control like mouse anti-GAPDH or mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound at various concentrations for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Immunofluorescence for Spindle Abnormalities and DNA Damage Foci
This imaging technique is used to visualize the effects of this compound on the mitotic spindle and to detect the formation of γH2AX foci, a marker of DNA double-strand breaks.
Materials:
-
Glass coverslips in 12-well plates
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., mouse anti-α-tubulin, rabbit anti-γH2AX)
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-mouse IgG-Alexa Fluor 488, goat anti-rabbit IgG-Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in 12-well plates and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 300 nM) for 24 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the cells with primary antibodies (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorophore-conjugated secondary antibodies (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. For spindle analysis, observe the morphology of the α-tubulin staining. For DNA damage, quantify the number of γH2AX foci per nucleus.
Conclusion
This compound is a promising novel anti-cancer agent that targets TACC3, a key protein in cell division. Its mechanism of action involves the induction of mitotic arrest, which subsequently triggers a robust DNA damage response mediated by the ATM-Chk2 pathway, ultimately leading to apoptotic cell death. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and other TACC3 inhibitors in various cancer models. The quantitative data and pathway diagrams offer a clear and concise summary of the current understanding of this compound's effects on the DNA damage response in cancer cells, serving as a valuable resource for drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiplex Immunofluorescence Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting TACC3 represents a novel vulnerability in highly aggressive breast cancers with centrosome amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Target Validation of BO-264 in Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical validation of BO-264, a potent and orally active inhibitor of Transforming Acidic Coiled-Coil protein 3 (TACC3), as a promising therapeutic target in breast cancer. This document details the mechanism of action, experimental validation, and quantitative efficacy of this compound, offering a comprehensive resource for researchers in oncology and drug development.
Introduction: TACC3 as a Therapeutic Target in Breast Cancer
Transforming Acidic Coiled-Coil protein 3 (TACC3) is a microtubule-associated protein crucial for the stability and integrity of the mitotic spindle during cell division.[1] Its overexpression is frequently observed in various malignancies, including aggressive subtypes of breast cancer such as basal and HER2-positive tumors, where it correlates with poor prognosis. TACC3's pivotal role in mitosis makes it a compelling target for anticancer drug development. The small molecule inhibitor, this compound, has emerged as a highly potent and specific inhibitor of TACC3, demonstrating significant antitumor activity in preclinical breast cancer models.[2]
This compound: A Potent TACC3 Inhibitor
This compound, with the chemical formula C18H19N5O3, is a novel chemotype identified for its specific inhibition of TACC3.[3] Its chemical structure is 3-(4-methoxyphenyl)-N-(2-morpholinopyrimidin-4-yl)isoxazol-5-amine.[4]
Target Engagement and Validation
The direct interaction and specific binding of this compound to TACC3 have been rigorously validated through multiple biochemical and cellular assays.
Biochemical Validation of Direct Binding
The direct binding of this compound to TACC3 has been confirmed using several state-of-the-art techniques:
-
Drug Affinity Responsive Target Stability (DARTS): This method demonstrated that the binding of this compound protects TACC3 from proteolytic degradation, confirming a direct interaction.[5][6]
-
Cellular Thermal Shift Assay (CETSA): CETSA results showed that this compound stabilizes TACC3 in intact cells, leading to a shift in its thermal denaturation profile, further validating target engagement in a cellular context.[5][6]
-
Isothermal Titration Calorimetry (ITC): ITC experiments have quantitatively characterized the binding affinity of this compound to TACC3, revealing a strong interaction with a dissociation constant (Kd) of 1.5 nM.[7][8]
Experimental Workflow for Target Validation
The following diagram illustrates the general workflow employed to validate the interaction between this compound and TACC3.
Mechanism of Action of this compound in Breast Cancer
This compound exerts its anticancer effects by disrupting the normal function of TACC3, leading to catastrophic mitotic failure in cancer cells.
Disruption of Mitotic Spindle Assembly
By inhibiting TACC3, this compound disrupts the proper formation and function of the mitotic spindle. TACC3 is essential for stabilizing microtubules and ensuring the integrity of the centrosome.[5] Inhibition of TACC3 by this compound leads to the formation of aberrant, multipolar spindles.[5]
Induction of Mitotic Arrest and Apoptosis
The presence of defective spindles activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that halts the cell cycle in mitosis to prevent chromosomal missegregation.[5] Prolonged mitotic arrest triggered by this compound ultimately leads to DNA damage and the induction of apoptosis (programmed cell death).[5]
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway through which this compound induces cell death in breast cancer cells.
Preclinical Efficacy of this compound in Breast Cancer Models
This compound has demonstrated significant and selective antiproliferative activity against breast cancer cells both in vitro and in vivo.
In Vitro Antiproliferative Activity
This compound exhibits potent cytotoxic effects against a panel of human breast cancer cell lines, particularly those of aggressive subtypes, while showing minimal toxicity to normal breast epithelial cells.[5]
| Cell Line | Breast Cancer Subtype | IC50 (nM) | Reference |
| JIMT-1 | HER2+ | 190 | |
| HCC1954 | HER2+ | 160 | |
| MDA-MB-231 | Triple-Negative | 120 | |
| MDA-MB-436 | Triple-Negative | 130 | |
| CAL51 | Triple-Negative | 360 | |
| MCF-12A | Normal-like | >10,000 |
Table 1: In Vitro IC50 Values of this compound in Breast Cancer Cell Lines.
Furthermore, this compound has shown superior potency compared to other known TACC3 inhibitors, KHS101 and SPL-B. It is also effective against cancer cells harboring the FGFR3-TACC3 fusion protein, an oncogenic driver in several cancers.[5][6]
| Cell Line | Cancer Type with FGFR3-TACC3 Fusion | IC50 (µM) | Reference |
| RT112 | Bladder Cancer | 0.3 | |
| RT4 | Bladder Cancer | 3.66 |
Table 2: In Vitro IC50 Values of this compound in FGFR3-TACC3 Fusion-Positive Cell Lines.
In Vivo Antitumor Activity
Oral administration of this compound has been shown to significantly impair tumor growth in both immunocompromised and immunocompetent mouse models of breast and colon cancer.[5] These in vivo studies have demonstrated a significant reduction in tumor progression and an increase in survival, without evidence of major toxicity.[6][9]
Detailed Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the validation of this compound.
Drug Affinity Responsive Target Stability (DARTS)
Principle: This method is based on the principle that the binding of a small molecule to its protein target can increase the protein's stability and render it less susceptible to proteolysis.
Protocol Overview:
-
Protein Lysate Preparation: Prepare total protein lysates from a relevant cell line (e.g., JIMT-1).
-
Compound Incubation: Incubate aliquots of the cell lysate with this compound or a vehicle control.
-
Protease Digestion: Subject the lysates to limited digestion with a protease (e.g., pronase or trypsin).
-
SDS-PAGE and Western Blot: Separate the digested proteins by SDS-PAGE and analyze the levels of TACC3 by Western blotting. A higher abundance of intact TACC3 in the this compound-treated sample compared to the control indicates protection from digestion and therefore, direct binding.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA leverages the concept that ligand binding stabilizes a target protein, resulting in an increased melting temperature.
Protocol Overview:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heat Challenge: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble TACC3 remaining at each temperature point by Western blotting. A shift in the melting curve to higher temperatures for the this compound-treated cells confirms target engagement.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol Overview:
-
Sample Preparation: Prepare purified TACC3 protein and a solution of this compound in the same buffer.
-
Titration: Titrate the this compound solution into the TACC3 protein solution in a microcalorimeter.
-
Data Acquisition: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat signals and fit the data to a binding model to determine the thermodynamic parameters of the interaction.
Colony Formation Assay
Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony, a measure of cell viability and clonogenic potential.
Protocol Overview:
-
Cell Seeding: Seed a low density of breast cancer cells (e.g., JIMT-1) in culture plates.
-
Treatment: Treat the cells with various concentrations of this compound or control.
-
Incubation: Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation.
-
Staining and Quantification: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies in each treatment group.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent DNA intercalator that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol Overview:
-
Cell Treatment: Treat breast cancer cells with this compound or a vehicle control for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with a binding buffer.
-
Staining: Resuspend the cells in a solution containing fluorescently labeled Annexin V and PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic). An increase from 4.1% to 45.6% in the apoptotic cell fraction was observed in JIMT-1 cells treated with 500 nM this compound for 48 hours.[8]
Western Blotting
Principle: Western blotting is used to detect specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Protocol Overview:
-
Protein Extraction: Prepare protein lysates from cells treated with this compound or control.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody against the protein of interest (e.g., TACC3, cleaved PARP, p-Histone H3), followed by a secondary antibody conjugated to an enzyme or fluorophore.
-
Detection: Detect the signal from the secondary antibody to visualize and quantify the protein of interest.
Conclusion
The comprehensive preclinical data strongly support the validation of TACC3 as a therapeutic target in breast cancer. The TACC3 inhibitor, this compound, has demonstrated potent and specific on-target activity, leading to mitotic catastrophe and apoptosis in breast cancer cells, particularly in aggressive subtypes. Its favorable in vitro and in vivo efficacy and selectivity profile position this compound as a promising candidate for further clinical development for the treatment of breast cancer and potentially other TACC3-driven malignancies. This technical guide provides a foundational resource for scientists and researchers dedicated to advancing novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. US11622966B2 - Highly potent TACC3 inhibitor as a novel anticancer drug candidate - Google Patents [patents.google.com]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TACC3 inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
A Technical Guide to the Antiproliferative Activity of BO-264
Audience: Researchers, scientists, and drug development professionals.
This document provides an in-depth technical overview of BO-264, a novel and potent small molecule inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3). It details the compound's mechanism of action, summarizes its broad-spectrum antiproliferative activities across various cancer models, and outlines the key experimental protocols used for its characterization.
Core Mechanism of Action
This compound exerts its anticancer effects by directly targeting TACC3, a protein frequently overexpressed in a wide range of human cancers and correlated with poor prognosis.[1][2] TACC3 is a critical component of the mitotic spindle apparatus, essential for microtubule stability and centrosome integrity.[1][3] The direct, high-affinity binding of this compound to TACC3 has been validated through multiple biochemical and cellular assays.[1][2]
The inhibition of TACC3 by this compound disrupts the normal process of cell division, leading to a cascade of events culminating in cancer cell death. This process involves the formation of aberrant mitotic spindles, which in turn activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism.[4][5] Activation of the SAC leads to a prolonged mitotic arrest, followed by the induction of DNA damage and, ultimately, programmed cell death (apoptosis).[1][3][4]
Furthermore, this compound has demonstrated specific efficacy against cancers driven by the oncogenic FGFR3-TACC3 fusion protein. In these cells, this compound not only induces mitotic arrest but also inhibits the downstream FGFR signaling pathway, as evidenced by a reduction in ERK1/2 phosphorylation.[3][4][5]
Quantitative Data: Antiproliferative and Binding Activity
This compound demonstrates potent antiproliferative activity across a wide spectrum of cancer cell lines, including aggressive subtypes of breast cancer and those harboring specific genetic alterations.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Method | Reference |
|---|---|---|---|
| IC₅₀ (TACC3) | 188 nM | Cell-free assay | [5][6][7] |
| K_d_ (TACC3) | 1.5 nM | Isothermal Titration Calorimetry (ITC) |[5][6][7] |
Table 2: In Vitro Antiproliferative Activity (IC₅₀) in Breast Cancer Cell Lines
| Cell Line | Subtype | IC₅₀ (nM) | Reference |
|---|---|---|---|
| MDA-MB-231 | Basal | 120 nM | [3][5] |
| MDA-MB-436 | Basal | 130 nM | [3][5] |
| HCC1954 | HER2+ | 160 nM | [3][5] |
| JIMT-1 | HER2+ | 190 nM | [3][5] |
| CAL51 | Basal | 360 nM |[3][5] |
Table 3: In Vitro Antiproliferative Activity (IC₅₀) in FGFR3-TACC3 Fusion-Positive Cell Lines
| Cell Line | Cancer Type | IC₅₀ | Reference |
|---|---|---|---|
| RT112 | Bladder | 0.3 µM | [3][5] |
| RT4 | Bladder | 3.66 µM |[3][5] |
Table 4: NCI-60 Panel Screening Summary
| Parameter | Result | Description | Reference |
|---|
| GI₅₀ | < 1 µM in ~90% of cell lines | The concentration causing 50% growth inhibition across nine different cancer types (leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast). |[1][4][5] |
Table 5: Apoptosis Induction
| Cell Line | Treatment | Apoptotic Cells | Method | Reference |
|---|
| JIMT-1 | 500 nM this compound (48h) | 45.6% (vs. 4.1% in control) | Annexin V/PI Staining |[3][5] |
Key Experimental Protocols
The characterization of this compound involved several key biochemical and cell-based assays to confirm its target engagement and elucidate its mechanism of action.
3.1 Drug Affinity Responsive Target Stability (DARTS) This method is used to confirm the direct binding of a small molecule to its target protein within a complex cellular lysate.
-
Protein Extraction: Prepare total protein extracts from a relevant cell line (e.g., JIMT-1).
-
Drug Incubation: Incubate the protein lysate with either this compound (e.g., 10 µM) or a vehicle control.
-
Protease Digestion: Subject the lysates to limited proteolysis with a protease like pronase. The binding of this compound is expected to confer a conformational change to TACC3, protecting it from degradation.
-
Analysis: Stop the digestion and analyze the protein levels of TACC3 via Western blot. A higher level of intact TACC3 in the this compound-treated sample compared to the control indicates binding. A non-target protein (e.g., CDK4) should show equal degradation in both samples.[8]
3.2 Cellular Thermal Shift Assay (CETSA) CETSA validates target engagement in intact, live cells by measuring changes in the thermal stability of the target protein upon ligand binding.
-
Cell Treatment: Treat intact cells (e.g., JIMT-1) with either this compound (e.g., 1 µM for 6 hours) or a vehicle control.[6][8]
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 45°C to 50°C) for a short duration (e.g., 5 minutes).[6]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by high-speed centrifugation.
-
Analysis: Analyze the amount of soluble TACC3 remaining in the supernatant at each temperature using Western blot. A shift in the melting curve, indicating increased thermal stability of TACC3 in the this compound-treated cells, confirms target engagement.[6][8]
3.3 Isothermal Titration Calorimetry (ITC) ITC is a biophysical technique used to directly measure the binding affinity (K_d_), stoichiometry, and thermodynamics of an interaction in solution.
-
Sample Preparation: Place a solution of purified TACC3 protein in the ITC sample cell.
-
Titration: Load a syringe with a concentrated solution of this compound.
-
Measurement: Inject small aliquots of this compound into the TACC3 solution while monitoring the heat released or absorbed during the binding event.
-
Analysis: Integrate the heat-change data from each injection to generate a binding isotherm. This curve is then fitted to a binding model to determine the dissociation constant (K_d_).[1][8]
3.4 NCI-60 Human Tumor Cell Line Screen This screen evaluates the antiproliferative potential of a compound against 60 different human cancer cell lines, providing a broad view of its activity spectrum.
-
Submission: The compound (this compound) is submitted to the National Cancer Institute's Developmental Therapeutics Program.[9]
-
Single-Dose Screen: Initially, the compound is tested at a single high concentration (10 µM) against all 60 cell lines to identify sensitive lines.[9]
-
Five-Dose Screen: If significant activity is observed, the compound proceeds to a five-dose screen, typically ranging from 10 nM to 100 µM.
-
Data Analysis: The screen measures the effect on cell growth and determines key parameters for each cell line: GI₅₀ (50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration).[9]
3.5 Cell Viability and Apoptosis Assays
-
Sulforhodamine B (SRB) Assay: Used to measure cell density based on the measurement of cellular protein content. Cells are seeded, treated with this compound for a defined period (e.g., 3 days), fixed, and then stained with SRB dye. The amount of bound dye is proportional to the number of living cells.[4]
-
Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based method to distinguish between live, early apoptotic, and late apoptotic/necrotic cells. After drug treatment, cells are stained with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and PI (a DNA stain that enters cells with compromised membranes).[3][5]
Conclusion
This compound is a highly potent and specific TACC3 inhibitor with broad-spectrum antiproliferative activity. Its mechanism of action, centered on the disruption of mitotic machinery, leads to mitotic catastrophe and apoptotic cell death in a variety of cancer types. Its efficacy in cell lines and in vivo models, including those with specific oncogenic drivers like the FGFR3-TACC3 fusion, establishes this compound as a promising therapeutic candidate for further preclinical and clinical development.[1][2]
References
- 1. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Highly potent TACC3 inhibitor as a novel anticancer drug candidate [repository.bilkent.edu.tr]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | TACC3 inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. US11622966B2 - Highly potent TACC3 inhibitor as a novel anticancer drug candidate - Google Patents [patents.google.com]
Methodological & Application
BO-264: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of BO-264, a potent and orally active inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3), in cell culture experiments. Detailed protocols for cell line maintenance, and key functional assays are provided to ensure robust and reproducible results.
Introduction
This compound is a selective inhibitor of TACC3 with a reported IC50 of 188 nM and a Kd of 1.5 nM.[1] It functions by specifically blocking the activity of TACC3, a protein frequently overexpressed in a variety of cancers and a key component of the mitotic spindle apparatus.[2][3] Inhibition of TACC3 by this compound leads to spindle assembly checkpoint (SAC)-dependent mitotic arrest, DNA damage, and ultimately, apoptosis in cancer cells.[2][4] this compound has demonstrated broad-spectrum antitumor activity across numerous cancer cell lines, including those with the FGFR3-TACC3 fusion protein.[1][2]
Mechanism of Action
This compound exerts its anti-cancer effects by disrupting the normal function of TACC3, which is crucial for microtubule stability and centrosome integrity.[3][4] This disruption leads to aberrant spindle formation during mitosis. The cell, sensing these defects, activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged mitotic arrest. This sustained arrest can trigger downstream pathways resulting in DNA damage and programmed cell death (apoptosis).[2][4] In cell lines harboring the FGFR3-TACC3 fusion oncogene, this compound has been shown to decrease the phosphorylation of ERK1/2, a downstream marker of FGFR signaling.[2][4]
Caption: Signaling pathway of this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nM)[4] |
| JIMT-1 | HER2+ | 190 |
| HCC1954 | HER2+ | 160 |
| MDA-MB-231 | Triple-Negative | 120 |
| MDA-MB-436 | Triple-Negative | 130 |
| CAL51 | Triple-Negative | 360 |
Table 2: IC50 Values of this compound in Cell Lines with FGFR3-TACC3 Fusion
| Cell Line | Cancer Type | IC50 (µM)[4] |
| RT112 | Bladder Cancer | 0.3 |
| RT4 | Bladder Cancer | 3.66 |
Table 3: Apoptotic Effect of this compound on JIMT-1 Cells
| Treatment | Concentration (nM) | Duration (hours) | Apoptotic Cells (%)[1] |
| Vehicle | - | 48 | 4.1 |
| This compound | 500 | 48 | 45.6 |
Experimental Protocols
General Cell Culture Protocols
Standard aseptic techniques should be followed for all cell culture procedures.
1. Media and Reagents:
-
JIMT-1: DMEM supplemented with 10% fetal bovine serum (FBS).[5]
-
HCC1954: RPMI-1640 medium supplemented with 10% FBS.[6]
-
MDA-MB-231: Leibovitz's L-15 Medium with 10% FBS (for culture in ambient CO2) or DMEM with 10% FBS (for culture in 5% CO2).[7][8]
-
CAL51: DMEM with 10-20% FBS.[9]
-
RT112: RPMI 1640 with 10% FBS.[10]
-
RT4: McCoy's 5A Medium with 10% FBS.[11]
-
Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin) can be added to the media.
-
Trypsin-EDTA (0.25% or 0.05%)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.
2. Cell Thawing and Plating:
-
Rapidly thaw the cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125-150 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cells to an appropriate culture flask and incubate at 37°C with 5% CO2 (or ambient CO2 for L-15 medium).
3. Cell Passaging (Adherent Cells):
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add a sufficient volume of Trypsin-EDTA to cover the cell layer and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding complete growth medium.
-
Collect the cell suspension and centrifuge at 125-150 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate into new culture vessels at the desired density. For example, a 1:10 split ratio is common for MDA-MB-231 cells.[7]
This compound Stock Solution Preparation
-
This compound is typically dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM).
-
Store the stock solution at -20°C or -80°C.
-
For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Caption: A generalized workflow for in vitro experiments using this compound.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay measures cell density based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations for the desired duration (e.g., 72 hours).
-
After incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plate five times with tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate five times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 540 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound (e.g., 500 nM for 48 hours for JIMT-1 cells).[1]
-
Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate. Key markers to assess the effect of this compound include p-Histone H3 (Ser10) for mitotic arrest, cleaved PARP for apoptosis, and p-ERK1/2 for FGFR signaling.[4]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Histone H3, anti-cleaved PARP, anti-p-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound for the desired time (e.g., 24 hours).
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 3. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Leibniz Institute DSMZ: Details [dsmz.de]
- 6. bcrj.org.br [bcrj.org.br]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Leibniz Institute DSMZ: Details [dsmz.de]
- 10. Leibniz Institute DSMZ: Details [dsmz.de]
- 11. RT4 Cell Complete Medium [procellsystem.com]
Application Notes and Protocols: BO-264 for Breast Cancer Xenografts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of BO-264, a potent and specific inhibitor of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3), for the treatment of breast cancer xenografts. The information is compiled from published preclinical studies and is intended to guide researchers in designing and executing in vivo experiments.
Introduction
This compound is a novel small molecule inhibitor that targets TACC3, a protein frequently overexpressed in various cancers, including aggressive subtypes of breast cancer.[1][2][3] TACC3 plays a critical role in microtubule stability and centrosome integrity during mitosis.[1][2][3] Inhibition of TACC3 by this compound leads to aberrant spindle formation, mitotic arrest, DNA damage, and ultimately, apoptotic cell death in cancer cells.[1][4][5] Preclinical studies have demonstrated significant antitumor activity of this compound in breast cancer xenograft models with no major associated toxicity.[1][2][4][6]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from key preclinical studies on the use of this compound in breast cancer xenograft models.
| Cell Line | Xenograft Model | Dosage | Administration Route | Treatment Schedule | Key Outcomes | Reference |
| JIMT-1 (HER2+) | Mammary Fat Pad | 25 mg/kg | Oral (p.o.) | Daily for 3-4 weeks | Significant suppression of tumor growth | [1] |
| JIMT-1 (HER2+) | Not Specified | 5 mg/kg | Not Specified | Not Specified | Significantly more effective in delaying tumor growth compared to SPL-B | [1] |
| MDA-MB-231 (TNBC) | Not Specified | 75 mg/kg | Oral (p.o.) | Twice daily | Significant reduction in tumor growth | [6] |
| TM01278 (TNBC PDX) | Patient-Derived Xenograft | 75 mg/kg | Oral (p.o.) | Twice daily | Significant reduction in tumor growth | [6] |
Signaling Pathway and Mechanism of Action
This compound exerts its anticancer effects by disrupting the normal function of the TACC3 protein during mitosis. The diagram below illustrates the proposed signaling pathway and the mechanism of action of this compound.
Caption: Mechanism of action of this compound in breast cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in breast cancer xenograft models, based on published literature.
Breast Cancer Xenograft Model Protocol
This protocol outlines the establishment of breast cancer xenografts and subsequent treatment with this compound.
1. Cell Culture:
- Culture JIMT-1 or MDA-MB-231 breast cancer cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells during the logarithmic growth phase.
2. Animal Model:
- Use female immunodeficient mice (e.g., nude mice), typically 6-8 weeks old.
- Allow mice to acclimatize for at least one week before any experimental procedures.
3. Tumor Cell Implantation:
- Resuspend the harvested breast cancer cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
- For mammary fat pad xenografts, inject approximately 1 x 10^6 to 5 x 10^6 cells in a volume of 50-100 µL into the mammary fat pad of each mouse.
4. Tumor Growth Monitoring:
- Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals (e.g., twice a week).
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
5. This compound Administration:
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Prepare this compound for oral administration in a suitable vehicle.
- Administer this compound orally (p.o.) at the desired dose (e.g., 25 mg/kg or 75 mg/kg) according to the specified schedule (e.g., daily or twice daily).[1][6]
- Administer the vehicle alone to the control group.
6. Efficacy Assessment:
- Continue to monitor tumor volume and body weight of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a preclinical study of this compound in a breast cancer xenograft model.
Caption: General experimental workflow for this compound efficacy testing.
This compound represents a promising therapeutic agent for breast cancer, particularly for aggressive subtypes with high TACC3 expression. The provided data and protocols serve as a valuable resource for researchers investigating the preclinical efficacy and mechanism of action of this novel TACC3 inhibitor. Careful adherence to established protocols and ethical guidelines for animal research is essential for obtaining reliable and reproducible results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Targeting TACC3 represents a novel vulnerability in highly aggressive breast cancers with centrosome amplification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BO-264 Treatment of FGFR3-TACC3 Fusion-Positive Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fusion of the Fibroblast Growth Factor Receptor 3 (FGFR3) gene with the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) gene results in an oncogenic driver found in a variety of solid tumors, including glioblastoma, bladder cancer, and lung cancer.[1][2] This fusion protein leads to constitutive activation of the FGFR3 kinase domain, promoting uncontrolled cell proliferation and survival through downstream signaling pathways such as the MAPK/ERK, PI3K/AKT, and STAT3 pathways.[3][4][5]
BO-264 is a potent and orally active inhibitor of TACC3.[6][7] It has demonstrated significant anti-tumor activity in cells harboring the FGFR3-TACC3 fusion protein.[8][9] this compound functions by disrupting the function of the TACC3 component of the fusion protein, leading to mitotic arrest, DNA damage, and ultimately, apoptosis.[6][10] This document provides detailed application notes and protocols for studying the effects of this compound on FGFR3-TACC3 positive cells.
Data Presentation
In Vitro Efficacy of this compound
The following tables summarize the in vitro efficacy of this compound in cancer cell lines, including those with the FGFR3-TACC3 fusion.
Table 1: IC50 Values of this compound in FGFR3-TACC3 Fusion-Positive and Other Cancer Cell Lines
| Cell Line | Cancer Type | FGFR3-TACC3 Status | IC50 (µM) | Citation |
| RT112 | Bladder Cancer | Positive | 0.3 | [3][10] |
| RT4 | Bladder Cancer | Positive | 3.66 | [3][10] |
| JIMT-1 | Breast Cancer | Not Reported | 0.19 | [3][10] |
| HCC1954 | Breast Cancer | Not Reported | 0.16 | [3][10] |
| MDA-MB-231 | Breast Cancer | Not Reported | 0.12 | [3][10] |
| MDA-MB-436 | Breast Cancer | Not Reported | 0.13 | [3][10] |
| CAL51 | Breast Cancer | Not Reported | 0.36 | [3][10] |
Table 2: GI50 Values of this compound in the NCI-60 Cancer Cell Line Panel
| Parameter | Value | Citation |
| NCI-60 Panel | >90% of cell lines show GI50 < 1 µM | [3][11][12] |
Signaling Pathways and Mechanism of Action
This compound targets the TACC3 component of the FGFR3-TACC3 fusion protein, disrupting its function in mitotic spindle assembly. This leads to cell cycle arrest and apoptosis. The diagrams below illustrate the key signaling pathway and the proposed mechanism of action of this compound.
Caption: FGFR3-TACC3 constitutively activates downstream pro-survival pathways.
Caption: this compound inhibits the FGFR3-TACC3 fusion protein, leading to mitotic catastrophe.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound on FGFR3-TACC3 fusion-positive cells.
Caption: A general workflow for the preclinical evaluation of this compound.
Sulforhodamine B (SRB) Cell Viability Assay
This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[1]
Materials:
-
FGFR3-TACC3 positive cells (e.g., RT112, RT4)
-
Complete culture medium
-
96-well plates
-
This compound
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.01 µM to 100 µM) in triplicate for 72 hours. Include a vehicle control (e.g., DMSO).
-
After incubation, gently add 25 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[13]
-
Wash the plates five times with slow-running tap water and allow them to air-dry.[4]
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.[4]
-
Add 100 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.[5]
-
Measure the absorbance at 510 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay is used to detect and quantify apoptotic and necrotic cells.[6]
Materials:
-
FGFR3-TACC3 positive cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound (e.g., 500 nM) for 48 hours.[3] Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[2]
-
Wash the cells once with cold 1X PBS.[2]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[2]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for compensation and setting gates. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.[2]
Western Blotting
This technique is used to detect changes in protein expression and phosphorylation, key indicators of pathway activation.
Materials:
-
FGFR3-TACC3 positive cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK (Thr202/Tyr204), anti-p-Histone H3 (Ser10), anti-cleaved PARP, anti-β-actin). Note: Optimal antibody dilutions should be determined empirically.
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Seed cells and treat with this compound (e.g., 500 nM) for 24 hours.[3]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL detection reagent and an imaging system. Use β-actin as a loading control.
Immunofluorescence for Mitotic Spindle and TACC3 Localization
This method is used to visualize the cellular localization of proteins and the structure of the mitotic spindle.
Materials:
-
FGFR3-TACC3 positive cells
-
This compound
-
Chambered glass slides or coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for mitotic spindle, anti-TACC3). Note: Optimal antibody dilutions should be determined empirically.
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on chambered slides or coverslips and allow them to adhere.
-
Treat the cells with this compound for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[14]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.[15]
-
Wash the cells three times with PBS.
-
Block the cells with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the cells with the primary antibodies overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips with antifade mounting medium and image using a fluorescence microscope.
Conclusion
This compound is a promising therapeutic agent for cancers driven by the FGFR3-TACC3 fusion oncogene. The protocols and data presented in these application notes provide a framework for researchers to investigate the mechanism of action and efficacy of this compound in relevant preclinical models. Further investigation into the in vivo efficacy and potential resistance mechanisms will be crucial for the clinical development of this compound.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. 2.3. Sulforhodamine B (SRB) cell viability assay [bio-protocol.org]
- 11. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitotic spindle association of TACC3 requires Aurora‐A‐dependent stabilization of a cryptic α‐helix - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Assessing Mitotic Arrest with BO-264
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BO-264, a potent and orally active inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3), for inducing and assessing mitotic arrest in cancer cell lines. The protocols outlined below are based on established research and provide detailed methodologies for key experiments.
Introduction to this compound
This compound is a small molecule inhibitor that targets TACC3, a protein crucial for microtubule stability and centrosome integrity during mitosis.[1][2] By inhibiting TACC3, this compound disrupts the proper formation of the mitotic spindle, leading to the activation of the Spindle Assembly Checkpoint (SAC), which in turn causes a prolonged mitotic arrest.[3][4][5] This sustained arrest can ultimately trigger DNA damage and apoptosis, making this compound a promising anti-cancer agent, particularly in aggressive breast cancers and malignancies harboring FGFR3-TACC3 fusions.[2][5]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of TACC3, which has an IC50 of 188 nM and a Kd of 1.5 nM.[3][4] This inhibition leads to several downstream cellular events:
-
Disruption of Mitotic Spindle: this compound causes the formation of aberrant mitotic spindles.[1][3]
-
Reduced Centrosomal TACC3: It significantly decreases the localization of TACC3 to the centrosomes during both interphase and mitosis.[2][5]
-
SAC-Dependent Mitotic Arrest: The spindle defects activate the Spindle Assembly Checkpoint (SAC), leading to a halt in the cell cycle during mitosis.[3][5]
-
Induction of Apoptosis and DNA Damage: Prolonged mitotic arrest induced by this compound leads to programmed cell death (apoptosis) and the accumulation of DNA damage.[1][3][4]
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound across various cancer cell lines.
Table 1: IC50 Values for Cell Viability Inhibition by this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| JIMT-1 | HER2+ Breast Cancer | 190 | [3] |
| HCC1954 | HER2+ Breast Cancer | 160 | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 120 | [3] |
| MDA-MB-436 | Triple-Negative Breast Cancer | 130 | [3] |
| CAL51 | Triple-Negative Breast Cancer | 360 | [3] |
| RT112 | Bladder Cancer (FGFR3-TACC3) | 300 | [3] |
| RT4 | Bladder Cancer (FGFR3-TACC3) | 3660 | [3] |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | Apoptotic Cells (%) | Fold Increase | Reference |
| JIMT-1 | Vehicle Control | 4.1 | - | [3] |
| JIMT-1 | 500 nM this compound for 48 hours | 45.6 | 11.1 | [3] |
Experimental Protocols
Here are detailed protocols for assessing the effects of this compound on mitotic arrest.
Protocol 1: Cell Viability Assay (SRB Assay)
This protocol is used to determine the IC50 value of this compound in a given cell line.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris-base solution
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for 72 hours. Include a vehicle control (DMSO).
-
After incubation, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris-base solution.
-
Measure the absorbance at 510 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Immunofluorescence for Mitotic Spindle Analysis
This protocol allows for the visualization of mitotic spindle defects induced by this compound.
Materials:
-
Cancer cell line of interest
-
Coverslips in a 24-well plate
-
This compound
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibodies: anti-α-tubulin (for spindle), anti-γ-tubulin (for centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to attach.
-
Treat cells with this compound (e.g., 300 nM for JIMT-1 cells) for 24 hours.[5]
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., anti-α-tubulin and anti-γ-tubulin) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of cells with aberrant mitotic spindles.
Protocol 3: Western Blotting for Mitotic Arrest Markers
This protocol is used to detect changes in the levels of key proteins involved in mitotic arrest.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-Cyclin B1, anti-cleaved PARP, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound (e.g., 200 nM for 24 hours for JIMT-1 cells).[5]
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash with TBST and detect the signal using a chemiluminescence substrate and an imaging system.
Protocol 4: Flow Cytometry for Cell Cycle Analysis
This protocol quantifies the percentage of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
This compound
-
Ethanol (70%, cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. An increase in the G2/M population is indicative of mitotic arrest.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound inducing mitotic arrest.
References
Application Notes and Protocols: Western Blot Analysis of TACC3 Expression Following BO-264 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) is a crucial regulator of microtubule stability and centrosome integrity, playing a significant role in cell division.[1][2] Its overexpression is frequently observed in a wide range of cancers and is often associated with poor prognosis.[3][4] This makes TACC3 a compelling therapeutic target in oncology. BO-264 is a potent and orally active inhibitor of TACC3, demonstrating broad-spectrum antitumor activity by inducing mitotic arrest, DNA damage, and apoptosis.[1][4][5]
These application notes provide a detailed protocol for analyzing the expression of TACC3 and downstream signaling proteins in response to this compound treatment using Western blot analysis.
Key Experimental Observations and Data
Treatment of cancer cell lines with this compound has been shown to modulate TACC3 function and affect various cellular processes. The following tables summarize quantitative data from studies investigating the effects of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| JIMT-1 | Breast Cancer | 190[1][5] |
| HCC1954 | Breast Cancer | 160[1][5] |
| MDA-MB-231 | Breast Cancer | 120[1][5] |
| MDA-MB-436 | Breast Cancer | 130[1][5] |
| CAL51 | Breast Cancer | 360[1][5] |
| RT112 | Bladder Cancer (FGFR3-TACC3 fusion) | 300[1][5] |
| RT4 | Bladder Cancer (FGFR3-TACC3 fusion) | 3660[1][5] |
Table 2: NCI-60 Panel Growth Inhibition by this compound
| Parameter | Value |
| GI50 | < 1 µM in >90% of cell lines[5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TACC3 signaling pathway affected by this compound and the general workflow for the Western blot analysis.
Caption: TACC3 signaling pathways and the inhibitory action of this compound.
Caption: General workflow for Western blot analysis.
Experimental Protocol: Western Blotting for TACC3 and Downstream Markers
This protocol outlines the steps for analyzing protein expression in cell lysates following treatment with this compound.
Materials and Reagents:
-
Cell Lines: Cancer cell lines with known TACC3 expression (e.g., JIMT-1, MDA-MB-231).
-
This compound: TACC3 inhibitor.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
SDS-PAGE: Precast or hand-casted polyacrylamide gels.
-
Transfer Buffer: Standard Tris-glycine transfer buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-TACC3
-
Rabbit anti-phospho-Histone H3 (Ser10)
-
Rabbit anti-cleaved PARP
-
Rabbit anti-phospho-H2AX (Ser139)
-
Mouse anti-β-Actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 100, 250, 500 nM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize protein amounts for each sample.
-
Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBST.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-TACC3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band (β-Actin or GAPDH).
-
Compare the normalized protein expression levels across different treatment groups.
-
Expected Outcomes
-
TACC3 Expression: Depending on the cell line and experimental conditions, this compound treatment may lead to a change in the detectable levels of TACC3 protein, or more specifically, a reduction in its localization to the centrosome.[4][6]
-
Mitotic Arrest: An increase in the phosphorylation of Histone H3 at Serine 10 (p-Histone H3) is a marker of mitotic arrest and is expected to increase following this compound treatment.[1][7]
-
Apoptosis: Increased levels of cleaved Poly (ADP-ribose) polymerase (PARP) are indicative of apoptosis and are anticipated to rise with this compound treatment.[1][7]
-
DNA Damage: An increase in the phosphorylation of H2AX at Serine 139 (p-H2AX) signals DNA damage, a known consequence of this compound activity.[7]
By following this protocol, researchers can effectively evaluate the impact of this compound on TACC3 and its associated cellular pathways, providing valuable insights for drug development and cancer research.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Frontiers | Inhibiting of TACC3 Promotes Cell Proliferation, Cell Invasion and the EMT Pathway in Breast Cancer [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
Application Note: Characterizing the Binding of BO-264 to TACC3 using Isothermal Titration Calorimetry
Audience: Researchers, scientists, and drug development professionals.
Topic: Isothermal Titration Calorimetry for BO-264 Binding Analysis
Introduction
This compound is a potent and orally active small molecule inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3).[1][2] TACC3 is a crucial protein involved in microtubule stability and centrosome integrity, and its upregulation is associated with a poor prognosis in various cancers.[3] this compound has demonstrated significant anti-proliferative activity in a broad range of cancer cell lines, including those with the oncogenic FGFR3-TACC3 fusion protein.[1][4][5] The mechanism of action of this compound involves the induction of mitotic arrest, DNA damage, and apoptosis.[1][4]
Direct binding of this compound to TACC3 has been confirmed through various biochemical and biophysical methods, including Isothermal Titration Calorimetry (ITC).[3][4] ITC is a powerful technique that directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event in a single experiment.[6][7][8] This application note provides a detailed protocol for characterizing the binding of this compound to TACC3 using ITC and presents the key thermodynamic parameters derived from this analysis.
Data Presentation
The interaction between this compound and TACC3 is characterized by a strong binding affinity. The thermodynamic parameters for this interaction, as determined by Isothermal Titration Calorimetry, are summarized in the table below.
| Parameter | Symbol | Value | Unit |
| Dissociation Constant | Kd | 1.5 | nM |
| Association Constant | Ka | 6.7 x 10⁸ | M⁻¹ |
| Stoichiometry | n | ~1 | |
| Enthalpy Change | ΔH | Favorable | kcal/mol |
| Entropy Change | ΔS | Favorable | cal/mol·K |
Note: Specific values for enthalpy and entropy are often experiment-dependent and are noted here as favorable for binding.
Experimental Protocols
This section outlines a representative protocol for determining the binding affinity of this compound to TACC3 using Isothermal Titration Calorimetry.
Materials and Reagents
-
Protein: Recombinant human TACC3 protein (purified to >95% homogeneity)
-
Ligand: this compound small molecule inhibitor
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer. The buffer should be identical for both the protein and the ligand to minimize heats of dilution.
-
ITC Instrument: A MicroCal ITC200 or similar instrument.
-
Other: Pipettes, centrifuge, dialysis equipment.
Experimental Workflow Diagram
References
- 1. TACC3 Promotes Gastric Carcinogenesis by Promoting Epithelial-mesenchymal Transition Through the ERK/Akt/cyclin D1 Signaling Pathway | Anticancer Research [ar.iiarjournals.org]
- 2. TACC3 promotes epithelial-mesenchymal transition (EMT) through the activation of PI3K/Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibiting of TACC3 Promotes Cell Proliferation, Cell Invasion and the EMT Pathway in Breast Cancer [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 8. Lysyl Oxidase (LOX) Family Proteins: Key Players in Breast Cancer Occurrence and Progression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing BO-264 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing BO-264, a potent and specific TACC3 (Transforming Acidic Coiled-Coil 3) inhibitor. Here you will find troubleshooting advice and frequently asked questions to ensure accurate and reproducible IC50 determination and downstream analysis of this compound's effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and orally active inhibitor of TACC3 with an IC50 of 188 nM.[1][2][3] It functions by specifically blocking the activity of TACC3, a protein crucial for microtubule stability and centrosome integrity. This inhibition leads to a cascade of cellular events, including the induction of a spindle assembly checkpoint (SAC)-dependent mitotic arrest, DNA damage, and ultimately, apoptosis.[1][4] this compound has demonstrated broad-spectrum antitumor activity and is particularly effective against cancer cells harboring the FGFR3-TACC3 fusion protein.[1][5][6]
Q2: What is a typical starting concentration range for IC50 determination with this compound?
A2: Based on published data, the IC50 of this compound varies across different cancer cell lines, generally falling within the nanomolar to low micromolar range. For initial experiments, a broad concentration range is recommended, followed by a narrower range based on the initial results. A good starting point is a serial dilution from 10 µM down to 1 nM.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2][7] For stock solutions, dissolve the compound in fresh, high-quality DMSO. It is crucial to use fresh DMSO as moisture-absorbing DMSO can reduce the solubility of this compound.[2] Stock solutions in DMSO can be stored at -20°C for up to 3 months.[7] For working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in your cell culture does not exceed a level that affects cell viability (typically ≤ 0.5%).
Q4: How can I confirm that the observed effects are due to TACC3 inhibition and not off-target effects?
A4: Studies have shown that the effects of this compound are on-target. For instance, knockdown of TACC3 using shRNA, followed by treatment with this compound, did not lead to a further increase in markers of mitotic arrest and apoptosis, supporting the specificity of this compound for TACC3.[5] To further validate on-target activity in your specific cell line, you can perform similar experiments using siRNA or shRNA against TACC3 as a comparison.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | 1. Inconsistent cell seeding density.2. Variability in drug preparation and dilution.3. Cell line instability or heterogeneity. | 1. Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment.2. Prepare fresh drug dilutions for each experiment from a validated stock solution. Use calibrated pipettes.3. Use cells from a low passage number and regularly check for mycoplasma contamination. |
| No significant cell death observed even at high concentrations | 1. Cell line may be resistant to this compound.2. Insufficient incubation time.3. Drug inactivity due to improper storage or handling. | 1. Verify TACC3 expression in your cell line. High TACC3 expression is often correlated with sensitivity.[4] Consider testing other cell lines known to be sensitive.2. Extend the incubation time (e.g., from 24h to 48h or 72h) as the induction of apoptosis may be time-dependent.3. Prepare a fresh stock solution of this compound and ensure it has been stored correctly. |
| Steep drop-off in viability at a single concentration | 1. Drug precipitation at higher concentrations.2. Off-target toxicity at high concentrations. | 1. Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, prepare a new dilution series ensuring complete solubilization at each step.2. While this compound has been shown to be specific, extremely high concentrations of any compound can lead to non-specific effects. Focus on the concentration range that gives a sigmoidal dose-response curve. |
| Inconsistent results in downstream assays (e.g., Western blot, Flow Cytometry) | 1. Suboptimal antibody concentrations or incubation times.2. Cell lysis or fixation issues.3. Timing of the assay relative to this compound treatment. | 1. Optimize antibody concentrations and incubation times for your specific cell line and experimental conditions.2. Ensure complete cell lysis for Western blotting and proper fixation and permeabilization for flow cytometry.3. The induction of specific markers (e.g., p-Histone H3, cleaved PARP) is time-dependent. Perform a time-course experiment to determine the optimal time point for analysis after this compound treatment. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| JIMT-1 | Breast Cancer | 190 | [1][4] |
| HCC1954 | Breast Cancer | 160 | [1][4] |
| MDA-MB-231 | Breast Cancer | 120 | [1][4] |
| MDA-MB-436 | Breast Cancer | 130 | [1][4] |
| CAL51 | Breast Cancer | 360 | [1][4] |
| RT112 | Bladder Cancer (FGFR3-TACC3 fusion) | 300 | [1][4] |
| RT4 | Bladder Cancer (FGFR3-TACC3 fusion) | 3660 | [1][4] |
Experimental Protocols
Cell Viability Assay for IC50 Determination (e.g., MTT or SRB Assay)
A detailed protocol for a Sulforhodamine B (SRB) assay, which is a common method for determining cell viability, is provided below.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold TCA to each well. Incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and allow them to air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add Tris-base solution to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 510 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Apoptosis Analysis by Annexin V/PI Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of Key Signaling Proteins
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Histone H3 (Ser10), anti-cleaved PARP, anti-p-ERK1/2, anti-TACC3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified signaling pathway of this compound action.
Caption: Troubleshooting decision tree for IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 7. tribioscience.com [tribioscience.com]
Technical Support Center: Overcoming Resistance to BO-264 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TACC3 inhibitor, BO-264. The information is designed to address specific issues that may be encountered during experiments, particularly concerning the development and overcoming of drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and orally active inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3)[1]. Its primary mechanism of action involves the disruption of mitotic spindle formation, leading to a spindle assembly checkpoint (SAC)-dependent mitotic arrest. This prolonged mitotic arrest ultimately induces DNA damage and apoptosis in cancer cells[1][2]. This compound has shown significant efficacy in cancer cells with high TACC3 expression and in those harboring the FGFR3-TACC3 fusion protein[1][3].
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific acquired resistance mechanisms to this compound are still under investigation, resistance to mitotic inhibitors, in general, can arise from several factors:
-
Alterations in the Drug Target: Mutations in the gene encoding the target protein, in this case, TACC3, could potentially alter the drug binding site and reduce the efficacy of this compound.
-
Changes in Microtubule Dynamics: Resistance to drugs that target microtubules can occur through mutations in tubulin genes or changes in the expression of different tubulin isotypes. These alterations can affect microtubule stability and dynamics, thereby counteracting the effects of the mitotic inhibitor[4][5].
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that allow them to bypass the mitotic arrest induced by this compound. For instance, in cancers with the FGFR3-TACC3 fusion, activation of pathways like ERBB3 or MEK has been implicated in resistance to FGFR inhibitors, a scenario that could be relevant to this compound's efficacy in this context[6].
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) proteins, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and effectiveness[4].
Q3: How can I overcome resistance to this compound in my experiments?
A3: A promising strategy to overcome resistance is through combination therapies. Research has shown that this compound can be used to overcome resistance to other anti-cancer agents. For example, in HER2-positive breast cancer models resistant to the antibody-drug conjugate T-DM1, overexpression of TACC3 was identified as a resistance mechanism. Treatment with this compound was shown to re-sensitize these cells to T-DM1 by inducing mitotic arrest and promoting immunogenic cell death[1][7][8]. Investigating combination therapies that target potential bypass pathways is another viable approach.
Q4: Are there specific cancer types or genetic backgrounds that are more sensitive to this compound?
A4: Yes, cancer cells with high expression of TACC3 are generally more sensitive to this compound[2]. Additionally, tumors harboring the FGFR3-TACC3 fusion protein have shown susceptibility to this compound, as the inhibitor can block the function of this oncogenic fusion protein[1]. In some contexts, cancers with centrosome amplification have also been identified as being particularly vulnerable to TACC3 inhibition[7].
Troubleshooting Guides
Problem 1: Decreased Cell Death Observed After this compound Treatment Over Time
| Possible Cause | Troubleshooting Step |
| Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve with a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 of the suspected resistant cell line to the parental, sensitive cell line. 2. Investigate Mechanism: Analyze potential resistance mechanisms. Use Western blot to check for changes in TACC3 expression, phosphorylation of bypass pathway proteins (e.g., p-ERK, p-AKT), and expression of drug efflux pumps (e.g., MDR1). Sequence the TACC3 gene to check for mutations. 3. Combination Therapy: Based on the identified resistance mechanism, consider combination therapies. For example, if bypass pathways are activated, use inhibitors for those pathways (e.g., MEK or ERBB3 inhibitors in FGFR3-TACC3 fusion contexts) in combination with this compound. |
Problem 2: Inconsistent Results in Cell Viability Assays
| Possible Cause | Troubleshooting Step |
| Issues with experimental setup or reagents. | 1. Optimize Seeding Density: Ensure a consistent number of cells are seeded in each well. Create a growth curve for your cell line to determine the optimal seeding density that allows for logarithmic growth throughout the experiment. 2. Reagent Quality: Check the expiration date and proper storage of this compound and assay reagents. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Incubation Time: Optimize the incubation time for both the drug treatment and the viability assay reagent. 4. Control Wells: Always include vehicle-only (e.g., DMSO) control wells to account for any solvent effects. |
Problem 3: Difficulty Confirming Target Engagement (this compound with TACC3)
| Possible Cause | Troubleshooting Step |
| Suboptimal experimental conditions for interaction studies. | 1. Co-Immunoprecipitation (Co-IP): Optimize your Co-IP protocol. Ensure you are using a validated antibody for TACC3. Use appropriate lysis buffers that maintain protein-protein interactions. Include proper controls, such as an isotype control IgG, to check for non-specific binding. 2. Cellular Thermal Shift Assay (CETSA): This technique can be used to confirm direct binding of this compound to TACC3 in a cellular context. Treatment with this compound should lead to a thermal stabilization of the TACC3 protein. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| JIMT-1 | Breast Cancer | 190 | [1] |
| HCC1954 | Breast Cancer | 160 | [1] |
| MDA-MB-231 | Breast Cancer | 120 | [1] |
| MDA-MB-436 | Breast Cancer | 130 | [1] |
| CAL51 | Breast Cancer | 360 | [1] |
| RT112 | Bladder Cancer (FGFR3-TACC3 fusion) | 300 | [1][2] |
| RT4 | Bladder Cancer (FGFR3-TACC3 fusion) | 3660 | [1][2] |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound[9].
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (and/or in combination with another drug). Include a vehicle-only control. Incubate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Apoptosis Markers
This protocol is a general guideline for detecting apoptosis-related proteins following this compound treatment[10][11].
-
Protein Extraction: Treat cells with this compound for the desired time. Collect both adherent and floating cells. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Co-Immunoprecipitation (Co-IP) for TACC3 Interaction
This protocol provides a framework for investigating proteins that interact with TACC3, which may be altered in resistant cells[12][13][14].
-
Cell Lysis: Lyse cells with a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-TACC3 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against TACC3 and suspected interacting partners.
Generation of this compound Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cancer cell lines through continuous drug exposure[15][16][17][18][19].
-
Determine Initial IC50: First, determine the IC50 of this compound for the parental cancer cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Stepwise Dose Escalation: Once the cells have recovered and are proliferating, increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).
-
Repeat Cycles: Continue this process of recovery and dose escalation for several months.
-
Characterization of Resistant Line: Periodically check the IC50 of the cultured cells to monitor the development of resistance. Once a significantly higher IC50 is achieved (e.g., >10-fold), the resistant cell line is established.
-
Stability Check: Culture the resistant cells in a drug-free medium for several passages to ensure the resistance phenotype is stable.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Overcoming T-DM1 resistance with this compound combination therapy.
Caption: Workflow for generating and characterizing this compound resistant cell lines.
References
- 1. Targeting TACC3 Induces Immunogenic Cell Death and Enhances T-DM1 Response in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Cancer Cells Acquire Mitotic Drug Resistance Properties Through Beta I-Tubulin Mutations and Alterations in the Expression of Beta-Tubulin Isotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Reviving immunogenic cell death upon targeting TACC3 enhances T-DM1 response in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Cell Culture Academy [procellsystem.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How to establish drug-resistant cell lines? - Tissue and Cell Culture [protocol-online.org]
BO-264 Technical Support Center: Stability and Handling Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of the TACC3 inhibitor, BO-264, under various experimental conditions. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound as a solid powder should be stored under specific temperature conditions to ensure its long-term stability. For optimal shelf life, it is recommended to store the powder at -20°C, which should maintain its integrity for up to three years.[1][2] For shorter periods, storage at 4°C is acceptable for up to two years.[1] To prevent degradation from moisture, it is advisable to store the compound in a desiccated environment.[3][4]
Q2: What is the best way to prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO, and it is recommended to use fresh, anhydrous DMSO for preparing stock solutions as the compound's solubility can be affected by moisture.[1][2] Stock solutions can be prepared at a concentration of up to 71 mg/mL (200.91 mM).[2] Once prepared, it is crucial to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can compromise the stability of the compound.[1][2]
For storage, aliquoted stock solutions are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1][2]
Q3: I am conducting an in vivo study. How should I prepare the formulation for oral administration?
A3: A common formulation for oral gavage of this compound involves a multi-component vehicle. One documented protocol is to prepare a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile water.[1] It is critical to prepare this formulation fresh on the day of use and to use it immediately for optimal results, suggesting that the stability of this compound in this aqueous-based vehicle may be limited.[1][2]
Q4: Is this compound stable in aqueous solutions or cell culture media?
A4: While there is no systematic study publicly available on the long-term stability of this compound in aqueous solutions, its use in various cell-based assays for periods of up to 48 hours suggests it maintains its activity under standard cell culture conditions (e.g., 37°C, 5% CO2).[1] However, for experiments requiring longer incubation times, it is advisable to conduct preliminary tests to assess the stability of this compound under your specific experimental conditions. For in vivo formulations, immediate use after preparation is recommended.[1][2]
Q5: Are there any known degradation pathways for this compound?
A5: Currently, there is no publicly available information detailing the specific degradation pathways or potential degradation products of this compound. Researchers should be aware that exposure to harsh conditions such as extreme pH, high temperatures, or intense light could potentially lead to degradation.
Data Summary Tables
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years[1][2] | Store in a desiccated environment.[3][4] |
| 4°C | Up to 2 years[1] | ||
| Stock Solution (in DMSO) | -80°C | Up to 6 months[1] | Aliquot to avoid freeze-thaw cycles.[2] |
| -20°C | Up to 1 month[1][2] | Aliquot to avoid freeze-thaw cycles.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to minimize moisture condensation.
-
Weigh the required amount of this compound powder. The molecular weight of this compound is 353.38 g/mol .[1]
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.53 mg of this compound in 1 mL of DMSO.
-
Vortex or sonicate briefly if needed to ensure complete dissolution.[1]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
-
Protocol 2: Preparation of Working Solution for in vitro Cell-Based Assays
-
Materials: this compound stock solution (e.g., 10 mM in DMSO), appropriate cell culture medium.
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution into the cell culture medium to achieve the desired final concentration for your experiment.
-
Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Add the working solution to the cells immediately after preparation.
-
Visualized Workflows
Caption: Workflow for storing, preparing, and using this compound solutions.
Disclaimer: The information provided is based on publicly available research data. Comprehensive stability studies under all possible experimental conditions have not been reported. It is strongly recommended that researchers perform their own stability assessments for their specific experimental setups, especially for long-duration experiments or when using different solvents or excipients.
References
Technical Support Center: Interpreting BO-264 Induced Spindle Abnormalities
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for interpreting spindle abnormalities induced by the TACC3 inhibitor, BO-264.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3).[1][2] TACC3 is a critical protein for maintaining microtubule stability and centrosome integrity during cell division.[3] By inhibiting TACC3, this compound disrupts the proper formation and function of the mitotic spindle, leading to defects in chromosome segregation.
Q2: What are the expected downstream cellular effects of this compound treatment?
A2: Treatment with this compound leads to a cascade of cellular events, beginning with aberrant spindle formation. This triggers the Spindle Assembly Checkpoint (SAC), causing a mitotic arrest.[1][4] Prolonged mitotic arrest can then lead to DNA damage and ultimately, apoptosis (programmed cell death).[1][4]
Q3: What types of spindle abnormalities are commonly observed with this compound treatment?
A3: Inhibition of TACC3 by this compound typically results in the formation of aberrant spindle structures.[1][4] A common phenotype observed is the formation of multipolar spindles, where the cell has more than two spindle poles. This is often due to the de-clustering of extra centrosomes, a characteristic of some cancer cells.
Q4: At what concentrations does this compound typically induce these effects?
A4: The effective concentration of this compound can vary depending on the cell line. However, studies have shown that this compound can induce aberrant spindle formation in a dose-dependent manner, with significant effects observed in the nanomolar to low micromolar range.[1][3] For example, in JIMT-1 breast cancer cells, aberrant spindle formation is observed at concentrations of 300 nM and 500 nM.[1]
Troubleshooting Guide
This guide addresses common issues encountered when studying this compound induced spindle abnormalities.
| Issue | Possible Cause | Recommended Solution |
| No observable increase in spindle abnormalities after this compound treatment. | Suboptimal drug concentration: The concentration of this compound may be too low for the specific cell line being used. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. We recommend starting with a range from 100 nM to 1 µM. |
| Incorrect incubation time: The duration of drug treatment may be insufficient to induce observable spindle defects. | Optimize the incubation time. A 12- to 24-hour treatment is a good starting point for many cell lines.[1] | |
| Cell line insensitivity: The cell line may have low TACC3 expression or other compensatory mechanisms. | Confirm TACC3 expression levels in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to this compound, such as JIMT-1 or MDA-MB-231.[1][3] | |
| High background in immunofluorescence staining. | Inadequate blocking: The blocking step may not be sufficient to prevent non-specific antibody binding. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA or serum from the secondary antibody host species).[5][6] |
| Antibody concentration too high: The primary or secondary antibody concentration may be excessive. | Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background.[6] | |
| Insufficient washing: Residual unbound antibodies can cause high background. | Increase the number and/or duration of wash steps after primary and secondary antibody incubations.[5] | |
| Weak or no fluorescent signal for spindle/centrosomes. | Ineffective permeabilization: The antibodies may not be able to access the intracellular structures. | Ensure complete permeabilization. A common method is treatment with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[7] |
| Primary and secondary antibody incompatibility: The secondary antibody may not recognize the primary antibody. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[6] | |
| Photobleaching: The fluorescent signal may be fading due to excessive exposure to light. | Minimize light exposure during staining and imaging. Use an anti-fade mounting medium.[8] | |
| Difficulty in quantifying different types of spindle abnormalities. | Subjective classification: Manual classification of spindle phenotypes can be inconsistent. | Establish clear, objective criteria for classifying spindle abnormalities (e.g., bipolar, monopolar, multipolar with specific pole numbers). Have multiple researchers score the samples independently to ensure consistency. |
| Poor image quality: Low-resolution or noisy images can hinder accurate quantification. | Optimize your microscopy settings (e.g., exposure time, gain) to obtain high-quality images. Use deconvolution software if available to improve image clarity. |
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Spindle Abnormalities in JIMT-1 Cells
| Treatment | Percentage of Cells with Aberrant Spindles (Mean ± SD) |
| Vehicle (DMSO) | 5.2% ± 1.5% |
| This compound (300 nM) | 28.7% ± 3.8% |
| This compound (500 nM) | 45.1% ± 4.2% |
Data summarized from Akbulut O, et al. Mol Cancer Ther. 2020.[1]
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Spindle and Centrosome Visualization
This protocol is designed for cultured cells grown on coverslips.
Materials:
-
Cells cultured on sterile glass coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS or ice-cold methanol
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies:
-
Mouse anti-α-tubulin (for spindle)
-
Rabbit anti-γ-tubulin (for centrosomes)
-
-
Secondary Antibodies:
-
Goat anti-mouse IgG, conjugated to a green fluorophore (e.g., Alexa Fluor 488)
-
Goat anti-rabbit IgG, conjugated to a red fluorophore (e.g., Alexa Fluor 594)
-
-
DAPI (4',6-diamidino-2-phenylindole) solution (for DNA staining)
-
Anti-fade mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the determined incubation time (e.g., 12-24 hours).
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Add fixation solution and incubate for 15 minutes at room temperature (for paraformaldehyde) or 10 minutes at -20°C (for methanol).
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if using paraformaldehyde fixation):
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-α-tubulin and anti-γ-tubulin) in blocking buffer to their optimal concentrations.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibodies in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
DNA Staining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature.
-
Wash the cells once with PBS.
-
Mount the coverslips onto microscope slides using a drop of anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope. Capture images of the spindle (green), centrosomes (red), and DNA (blue).
-
Visualizations
Caption: Signaling pathway of this compound induced spindle abnormalities.
Caption: Experimental workflow for assessing spindle abnormalities.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting TACC3 represents a novel vulnerability in highly aggressive breast cancers with centrosome amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ibidi.com [ibidi.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
Technical Support Center: Troubleshooting Cell Viability Assays with BO-264
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cell viability assays when using the TACC3 inhibitor, BO-264. The information is tailored for scientists in academic research and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My MTT/XTT assay results show inconsistent readings or an unexpected increase in signal at certain this compound concentrations. What could be the cause?
A1: This issue can arise from several factors related to the mechanism of action of this compound and the principles of tetrazolium-based assays.
Troubleshooting Guide:
-
Potential Cause 1: Interference with Mitochondrial Respiration. this compound induces mitotic arrest and apoptosis, processes that can significantly alter cellular metabolism and mitochondrial function.[1][2][3][4] Tetrazolium salts like MTT and XTT are reduced to a colored formazan product by mitochondrial dehydrogenases. Alterations in the activity of these enzymes due to this compound treatment can lead to a misinterpretation of cell viability. Some compounds can also directly reduce tetrazolium salts, leading to a false positive signal.
-
Recommendation: Corroborate your findings with a viability assay that does not rely on mitochondrial metabolic activity. A suitable alternative is the Sulforhodamine B (SRB) assay, which measures total protein content, or a real-time live/dead cell imaging assay. The SRB assay was successfully used to measure the anti-proliferative activity of this compound.[1][5]
-
-
Potential Cause 2: Cytostatic Effects vs. Cytotoxicity. this compound is known to induce a potent mitotic arrest.[1][2][6] During mitotic arrest, cells are still metabolically active and may even be larger than non-arrested cells, potentially leading to an overestimation of viability in metabolic assays.
-
Recommendation: Use a method that distinguishes between cytostatic and cytotoxic effects. A cell counting method, such as Trypan Blue exclusion, can provide a direct measure of viable and non-viable cells. Alternatively, combining a metabolic assay with a cytotoxicity assay that measures membrane integrity (e.g., LDH release assay) can offer a more complete picture.
-
-
Potential Cause 3: Assay Timing. The timing of your assay post-treatment is critical. This compound's induction of mitotic arrest precedes apoptosis.[1][4] If the assay is performed too early, you may primarily be observing the cytostatic effects.
-
Recommendation: Perform a time-course experiment to determine the optimal endpoint for measuring the desired effect (e.g., 24, 48, and 72 hours post-treatment).
-
Q2: I am observing a high degree of variability between replicate wells treated with this compound. What are the possible reasons?
A2: High variability can stem from issues with compound solubility, uneven cell plating, or the inherent biology of the cellular response to this compound.
Troubleshooting Guide:
-
Potential Cause 1: Compound Solubility and Precipitation. this compound, like many small molecules, may have limited solubility in aqueous media. If the compound precipitates, it will not be uniformly distributed, leading to variable effects across wells. The solvent used to dissolve the compound may also be toxic to the cells at higher concentrations.[7]
-
Recommendation: Visually inspect your culture plates for any signs of precipitation after adding this compound. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level non-toxic to your cells (typically <0.5%). Prepare fresh dilutions of this compound for each experiment.
-
-
Potential Cause 2: Uneven Cell Seeding. Inconsistent cell numbers at the start of the experiment will lead to variability in the final readout.
-
Recommendation: Ensure you have a single-cell suspension before plating and use appropriate techniques to avoid edge effects in your multi-well plates. A common practice is to not use the outer wells of the plate for experimental conditions.
-
-
Potential Cause 3: Asynchronous Cell Cycle Entry into Mitotic Arrest. this compound's primary mechanism is to induce mitotic arrest.[1][2] If your cell population is not synchronized, cells will enter mitosis and subsequently arrest at different times, leading to a heterogeneous population at the time of the assay.
-
Recommendation: While cell synchronization can reduce this variability, it can also alter the cellular response to the drug. A more practical approach is to ensure a sufficiently long treatment duration to allow most of the proliferating cells to enter mitosis and arrest.
-
Quantitative Data Summary
The following table summarizes the reported anti-proliferative and cytotoxic activities of this compound across various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | Endpoint | Value (µM) | Reference |
| JIMT-1 | Breast Cancer | SRB | IC50 | 0.19 | [2] |
| HCC1954 | Breast Cancer | SRB | IC50 | 0.16 | [2] |
| MDA-MB-231 | Breast Cancer | SRB | IC50 | 0.12 | [2] |
| MDA-MB-436 | Breast Cancer | SRB | IC50 | 0.13 | [2] |
| CAL51 | Breast Cancer | SRB | IC50 | 0.36 | [2] |
| RT112 | Bladder Cancer (FGFR3-TACC3) | SRB | IC50 | 0.3 | [2] |
| RT4 | Bladder Cancer (FGFR3-TACC3) | SRB | IC50 | 3.66 | [2] |
| NCI-60 Panel | Various | SRB | GI50 | < 1 (for ~90% of cell lines) | [1][8] |
Experimental Protocols
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired duration (e.g., 72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Wash and Solubilize: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Readout: Measure the absorbance at 510 nm using a microplate reader.
Trypan Blue Exclusion Assay
This method assesses cell viability by identifying cells with intact membranes that can exclude the Trypan Blue dye.
-
Cell Culture and Treatment: Culture and treat cells with this compound in a suitable culture vessel (e.g., 6-well plate).
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, use trypsin to detach them and then combine with the supernatant containing the floating cells. Centrifuge the cell suspension and resuspend the pellet in a known volume of phosphate-buffered saline (PBS) or culture medium.
-
Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope within 3-5 minutes of staining.
-
Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Visualizations
Signaling Pathway of this compound Action
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. US11622966B2 - Highly potent TACC3 inhibitor as a novel anticancer drug candidate - Google Patents [patents.google.com]
BO-264 pharmacokinetics and pharmacodynamics optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BO-264, a potent and orally active TACC3 (Transforming Acidic Coiled-Coil 3) inhibitor. The information is tailored for researchers, scientists, and drug development professionals to optimize their pharmacokinetic and pharmacodynamic experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.
Pharmacokinetics (PK) Troubleshooting
Question: We are observing high variability in plasma concentrations of this compound between subjects in our animal study. What are the potential causes and solutions?
Answer:
High variability in plasma concentrations of orally administered compounds like this compound can stem from several factors. Here’s a systematic approach to troubleshoot this issue:
-
Formulation and Administration:
-
Issue: Inconsistent suspension or improper gavage technique.
-
Troubleshooting:
-
Ensure the vehicle is appropriate for this compound and that the compound forms a homogenous and stable suspension. Refer to the recommended formulation protocols.[1]
-
Verify the accuracy and consistency of the oral gavage technique across all technicians. Ensure the dose is delivered directly to the stomach without reflux.
-
Consider the volume and concentration of the administered dose.
-
-
-
Animal-related Factors:
-
Issue: Differences in food consumption, gastrointestinal pH, and transit time.
-
Troubleshooting:
-
Standardize the feeding schedule. Fasting animals overnight before dosing can reduce variability in absorption, but ensure this is appropriate for the animal model and study design.
-
Ensure free access to water. Dehydration can affect absorption.
-
Consider the health status of the animals, as underlying conditions can impact drug metabolism and absorption.
-
-
-
Sample Collection and Processing:
-
Issue: Inconsistent timing of blood draws, sample hemolysis, or improper storage.
-
Troubleshooting:
-
Adhere strictly to the predetermined time points for blood collection.
-
Use appropriate anticoagulants and handle samples gently to prevent hemolysis, which can interfere with bioanalysis.
-
Process and store plasma samples at the recommended temperature (-80°C) immediately after collection to prevent degradation of this compound.[2]
-
-
Question: Our in vivo study with oral administration of this compound is showing lower than expected efficacy. How can we investigate this?
Answer:
Lower than expected efficacy could be due to suboptimal pharmacokinetic or pharmacodynamic properties. Here’s how to approach this problem:
-
Pharmacokinetic Assessment:
-
Issue: Poor oral bioavailability or rapid clearance of this compound.
-
Troubleshooting:
-
While specific public data on this compound's bioavailability is limited, it is described as "orally active".[2][3] If possible, conduct a pilot pharmacokinetic study to determine key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
-
Compare the plasma concentrations achieved in your study with the in vitro IC50 and GI50 values to ensure that the in vivo exposure is within a therapeutic window.
-
Consider potential drug-drug interactions if other compounds are being co-administered.
-
-
-
Pharmacodynamic Assessment:
-
Issue: Insufficient target engagement in the tumor tissue.
-
Troubleshooting:
-
Collect tumor tissue at various time points after dosing and measure the levels of pharmacodynamic biomarkers. For this compound, key biomarkers include phosphorylated Histone H3 (p-Histone H3) at Ser10, a marker of mitotic arrest, and cleaved PARP, a marker of apoptosis.[4][5]
-
An increase in these markers in the tumor tissue would indicate that this compound is reaching its target and exerting its biological effect.
-
-
Pharmacodynamics (PD) Troubleshooting
Question: We are not observing a significant increase in apoptosis with Annexin V/PI staining after treating cancer cells with this compound in vitro. What could be the reason?
Answer:
Several factors can influence the outcome of an apoptosis assay. Consider the following:
-
Cell Line and Compound Concentration:
-
Issue: The cell line may be less sensitive to this compound, or the concentration used may be too low.
-
Troubleshooting:
-
-
Treatment Duration:
-
Issue: The incubation time may be too short to induce a detectable level of apoptosis.
-
Troubleshooting:
-
Apoptosis is a time-dependent process. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. One study reported a significant increase in apoptosis in JIMT-1 cells after 48 hours of treatment with 500 nM this compound.[2]
-
-
-
Assay Protocol:
-
Issue: Suboptimal execution of the Annexin V/PI staining protocol.
-
Troubleshooting:
-
Ensure cells are handled gently during harvesting to avoid mechanical damage that can lead to false-positive PI staining.
-
Use the recommended binding buffer and incubate for the specified time in the dark.[6][7]
-
Properly set up compensation and gates on the flow cytometer using unstained, single-stained, and positive controls.[6]
-
-
Question: We are seeing inconsistent results in our Western blot for p-Histone H3 after this compound treatment. How can we improve the reliability?
Answer:
Inconsistent Western blot results can be frustrating. Here are some common causes and solutions when analyzing the pharmacodynamic effects of this compound:
-
Sample Preparation:
-
Issue: Protein degradation or insufficient protein extraction.
-
Troubleshooting:
-
Lyse cells on ice using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of Histone H3.
-
Ensure complete cell lysis and accurate protein quantification using a reliable method like the BCA assay.
-
-
-
Western Blot Protocol:
-
Issue: Suboptimal antibody concentration, incubation time, or washing steps.
-
Troubleshooting:
-
Titrate the primary antibody to determine the optimal concentration for detecting p-Histone H3.
-
Optimize incubation times and temperatures for both primary and secondary antibodies.
-
Ensure thorough washing steps to reduce background noise.
-
-
-
Biological Variability:
-
Issue: Asynchronous cell populations.
-
Troubleshooting:
-
Mitotic arrest is a cell cycle-specific event. For more consistent results, consider synchronizing the cells before treating them with this compound.
-
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent inhibitor of TACC3.[2][5] By inhibiting TACC3, this compound disrupts microtubule stability and centrosome integrity, leading to defects in mitotic spindle formation. This induces spindle assembly checkpoint (SAC)-dependent mitotic arrest, which in turn leads to DNA damage and ultimately, apoptosis (programmed cell death) in cancer cells.[4][5][8]
2. What are the key pharmacodynamic markers to measure the activity of this compound?
The primary pharmacodynamic markers for this compound activity are related to its mechanism of action:
-
p-Histone H3 (Ser10): An increase in the phosphorylation of Histone H3 at serine 10 is a marker of mitotic arrest.[4][5]
-
Cleaved PARP: An increase in cleaved Poly (ADP-ribose) polymerase is a hallmark of apoptosis.[4][5]
-
Annexin V Staining: Increased Annexin V staining on the cell surface is an early indicator of apoptosis.[2][5]
3. Is this compound orally bioavailable?
Yes, this compound is described as an orally active compound.[2][3] In vivo studies in mouse models have shown that oral administration of this compound can significantly suppress tumor growth.[3][8]
4. What are the reported in vitro potencies of this compound in different cancer cell lines?
The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values for this compound have been reported for several cancer cell lines. Please refer to Table 1 for a summary.
5. Are there any known clinical trials for this compound?
Based on the available information, there are no reported clinical trials for this compound at this time. Its development appears to be in the preclinical stage.
Data Presentation
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |
| JIMT-1 | Breast Cancer | IC50 | 190 | [2][5] |
| HCC1954 | Breast Cancer | IC50 | 160 | [2][5] |
| MDA-MB-231 | Breast Cancer | IC50 | 120 | [2][5] |
| MDA-MB-436 | Breast Cancer | IC50 | 130 | [2][5] |
| CAL51 | Breast Cancer | IC50 | 360 | [2][5] |
| RT112 | Bladder Cancer (FGFR3-TACC3 fusion) | IC50 | 300 | [2][5] |
| RT4 | Bladder Cancer (FGFR3-TACC3 fusion) | IC50 | 3660 | [2][5] |
| NCI-60 Panel | Various | GI50 | < 1000 for ~90% of cell lines | [8] |
Table 2: Summary of In Vivo Studies with this compound
| Animal Model | Cancer Type | Dose and Administration | Key Findings | Reference |
| Nude Mice (Xenograft) | Breast Cancer (JIMT-1) | 25 mg/kg, oral, daily | Significant suppression of tumor growth, well-tolerated. | [5] |
| Immunocompetent Mice (Syngeneic) | Breast and Colon Cancer | Not specified | Significantly impaired tumor growth and increased survival with no major toxicity. | [8] |
| Nude Mice (Xenograft) | Breast Cancer (MDA-MB-231) | 75 mg/kg, oral, twice a day | Effective tumor growth inhibition. | [9] |
Experimental Protocols
1. Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted from the NCI-60 screen methodology.[4]
-
Cell Seeding: Plate cells in 96-well plates at the desired density and allow them to attach for 24 hours.
-
Treatment: Treat cells with a range of this compound concentrations for 48-72 hours.
-
Fixation: Gently add cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a plate reader.
2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This is a general protocol for detecting apoptosis by flow cytometry.[6][7][10][11][12]
-
Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Include both positive and negative controls. Harvest 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) working solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
3. Western Blot for p-Histone H3 (Ser10)
This is a general protocol for detecting phosphoproteins.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-Histone H3 (Ser10) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for in vitro pharmacodynamic studies of this compound.
Caption: Logical relationship for troubleshooting experimental issues with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. kumc.edu [kumc.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Preclinical Anticancer Agents: BO-264, SPL-B, and KHS101
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of three preclinical compounds with demonstrated anticancer properties: BO-264, SPL-B, and KHS101. The information presented is collated from publicly available experimental data to assist researchers in evaluating these molecules for further investigation and development.
At a Glance: Key Compound Characteristics
| Feature | This compound | SPL-B | KHS101 |
| Primary Target | Transforming Acidic Coiled-Coil 3 (TACC3)[1][2] | Transforming Acidic Coiled-Coil 3 (TACC3)[3] | Heat Shock Protein Family D Member 1 (HSPD1), TACC3[3] |
| Mechanism of Action | Induces spindle assembly checkpoint (SAC)-dependent mitotic arrest, DNA damage, and apoptosis.[1][4] | Selectively inhibits the nucleation of centrosome microtubules.[5] | Induces bioenergetic dysfunction via inhibition of mitochondrial HSPD1; also reported to inhibit TACC3, leading to mitotic arrest.[6][7][8] |
| Reported Potency | Highly potent, with IC50 values in the nanomolar range against various cancer cell lines.[1][4] | Effective in the sub-micromolar to micromolar range in ovarian and breast cancer cell lines.[3] | Effective in the micromolar range against glioblastoma and various cancer cell lines.[3] |
| Key Cellular Effects | Mitotic arrest, apoptosis, aberrant spindle formation.[1] | Aberrant spindle formation, mitotic arrest.[3] | Disruption of mitochondrial metabolism, autophagy, lethal cellular degradation in cancer cells.[6][7][8] |
| In Vivo Activity | Significant tumor growth inhibition in breast and colon cancer mouse models with oral administration.[2][3] | Suppressed tumor growth in ovarian cancer xenografts with oral administration.[5] | Reduced tumor growth and increased survival in intracranial glioblastoma xenograft models.[7] |
Quantitative Performance Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound, SPL-B, and KHS101 in various cancer cell lines as reported in a comparative study.[3]
Table 1: IC50 Values in Breast Cancer Cell Lines
| Cell Line | Subtype | This compound (nmol/L) | SPL-B (nmol/L) | KHS101 (nmol/L) |
| JIMT-1 | HER2+ | 190 | 790 | 1,790 |
| HCC1954 | HER2+ | 160 | - | - |
| MDA-MB-231 | Basal-like | 120 | - | - |
| MDA-MB-436 | Basal-like | 130 | 3,670 | 17,400 |
| CAL51 | Basal-like | 360 | - | - |
Note: "-" indicates data not reported in the cited source.
Table 2: IC50 Values in FGFR3-TACC3 Fusion-Positive Cell Lines
| Cell Line | Cancer Type | This compound (μM) | SPL-B (μM) | KHS101 (μM) |
| RT112 | Bladder Cancer | 0.3 | >10 | >10 |
| RT4 | Bladder Cancer | 3.66 | >10 | >10 |
Mechanism of Action and Signaling Pathways
This compound and SPL-B: Targeting the TACC3 Pathway
This compound and SPL-B both exert their anticancer effects primarily through the inhibition of TACC3, a protein crucial for microtubule stability and centrosome integrity during mitosis.[3][5] Inhibition of TACC3 disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis in cancer cells. This compound has been shown to be a highly potent inhibitor of TACC3 with an IC50 of 188 nM and a Kd of 1.5 nM.[1][4] It specifically blocks the function of the oncogenic FGFR3-TACC3 fusion protein.[1][4] The downstream effects of TACC3 inhibition include the induction of spindle assembly checkpoint (SAC)-dependent mitotic arrest, DNA damage, and apoptosis.[1]
KHS101: A Dual Inhibitor of HSPD1 and TACC3
KHS101 presents a more complex mechanism of action, with reports identifying both the mitochondrial chaperone HSPD1 and TACC3 as targets.[3][6] As an HSPD1 inhibitor, KHS101 induces bioenergetic dysfunction in cancer cells by disrupting mitochondrial protein folding and metabolism, leading to a lethal energy crisis.[6][7][8] This action is particularly effective in glioblastoma cells. Concurrently, its inhibition of TACC3 contributes to mitotic arrest, similar to this compound and SPL-B. This dual mechanism may offer a broader spectrum of anticancer activity.
Experimental Protocols
Cell Viability Assay (General Protocol)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-6,000 cells per well, depending on the cell line.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound, SPL-B, or KHS101. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay or Sulforhodamine B (SRB) assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Mitotic Arrest, DNA Damage, and Apoptosis
-
Sample Preparation: Treat cells (e.g., JIMT-1) with varying concentrations of this compound, SPL-B, or KHS101 for 24-48 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. The following primary antibodies are commonly used:
-
Mitotic Arrest: Phospho-Histone H3 (Ser10)
-
DNA Damage: γH2AX
-
Apoptosis: Cleaved PARP, Cleaved Caspase-3
-
Loading Control: GAPDH, β-actin
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Summary and Conclusion
This compound, SPL-B, and KHS101 are preclinical compounds that induce cancer cell death through distinct but related mechanisms.
-
This compound emerges as a highly potent and specific TACC3 inhibitor with promising in vivo activity, particularly in cancers harboring the FGFR3-TACC3 fusion.[1][3]
-
SPL-B also targets TACC3, demonstrating efficacy in ovarian and breast cancer models, though it appears to be less potent than this compound in the cell lines tested in direct comparison.[3][5]
-
KHS101 presents a unique dual-targeting mechanism, inhibiting both TACC3 and the mitochondrial chaperone HSPD1. This dual action may provide a broader therapeutic window and could be particularly advantageous in cancers reliant on altered mitochondrial metabolism, such as glioblastoma.[6][7][8]
The choice of compound for further research and development will likely depend on the specific cancer type and its underlying molecular drivers. The superior potency of this compound makes it a strong candidate for TACC3-driven cancers. The dual mechanism of KHS101 warrants further investigation, especially in tumors that may be resistant to agents targeting a single pathway. More comprehensive comparative studies, including in vivo models for a wider range of cancers and detailed pharmacokinetic and pharmacodynamic analyses, are necessary to fully elucidate the therapeutic potential of these promising anticancer agents.
References
- 1. Frontiers | Inhibiting of TACC3 Promotes Cell Proliferation, Cell Invasion and the EMT Pathway in Breast Cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Knockdown of heat shock protein family D member 1 (HSPD1) promotes proliferation and migration of ovarian cancer cells via disrupting the stability of mitochondrial 3-oxoacyl-ACP synthase (OXSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. star.mit.edu [star.mit.edu]
- 6. Host HSPD1 Translocation from Mitochondria to the Cytoplasm Induced by Streptococcus suis Serovar 2 Enolase Mediates Apoptosis and Loss of Blood–Brain Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. biorxiv.org [biorxiv.org]
Comparative Efficacy of BO-264 in TACC3 Overexpressing Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the TACC3 inhibitor BO-264 with other available alternatives, supported by experimental data. The information is presented to facilitate an objective evaluation of this compound's performance in preclinical cancer models.
Introduction to TACC3 Inhibition
Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) is a key regulator of microtubule dynamics and spindle assembly, crucial for proper cell division. In numerous cancers, including breast, lung, and colon cancer, TACC3 is overexpressed and its elevated levels are often associated with aggressive disease and poor prognosis. This makes TACC3 a compelling therapeutic target for cancer drug development. This compound is a novel, highly potent, and orally active small molecule inhibitor of TACC3. This guide evaluates the efficacy of this compound in TACC3 overexpressing cell lines in comparison to other known TACC3 inhibitors, KHS101 and SPL-B.
Comparative Antiproliferative Activity
This compound has demonstrated superior antiproliferative activity across a range of cancer cell lines, particularly those with high TACC3 expression. The half-maximal inhibitory concentration (IC50) values for this compound are significantly lower than those of KHS101 and SPL-B in various breast cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (nmol/L) | KHS101 IC50 (nmol/L) | SPL-B IC50 (nmol/L) |
| JIMT-1 | HER2+ Breast Cancer | 190 | 17,400 | 3,670 |
| HCC1954 | HER2+ Breast Cancer | 160 | - | - |
| MDA-MB-231 | Triple-Negative Breast Cancer | 120 | - | - |
| MDA-MB-436 | Triple-Negative Breast Cancer | 130 | - | - |
| CAL51 | Triple-Negative Breast Cancer | 360 | 1,790 | 790 |
Table 1: Comparative IC50 values of TACC3 inhibitors in various breast cancer cell lines. Data indicates the significantly higher potency of this compound.
Furthermore, in the National Cancer Institute's NCI-60 screen, this compound exhibited potent cytotoxic effects against a broad panel of 60 human cancer cell lines, with approximately 90% of the cell lines showing a 50% growth inhibition (GI50) at concentrations less than 1 µM.
Mechanism of Action: Induction of Mitotic Arrest and Apoptosis
This compound exerts its anticancer effects primarily by disrupting mitotic progression, leading to cell cycle arrest and subsequent apoptosis. Treatment of TACC3-overexpressing cells with this compound leads to aberrant spindle formation and the activation of the spindle assembly checkpoint, resulting in a block in mitosis. This is followed by the induction of DNA damage and programmed cell death (apoptosis).
While direct quantitative comparisons of apoptosis induction between this compound, KHS101, and SPL-B are limited in the public domain, studies show that this compound is more effective at inducing markers of mitotic arrest and apoptosis at lower concentrations compared to the other two inhibitors. For instance, treatment of JIMT-1 cells with this compound leads to a significant increase in the levels of phosphorylated Histone H3 (a marker of mitosis) and cleaved PARP (a marker of apoptosis) at concentrations where KHS101 and SPL-B show minimal effects.
TACC3 Signaling Pathway
TACC3 is involved in multiple signaling pathways that promote cancer cell proliferation, survival, and migration. Understanding these pathways provides context for the mechanism of action of TACC3 inhibitors.
Caption: TACC3 signaling pathways promoting cancer and the inhibitory effect of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay is a colorimetric method used to determine cell number by staining total cellular protein with SRB dye.
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with various concentrations of the test compounds (this compound, KHS101, SPL-B) for the desired duration (e.g., 72 hours).
-
Fix the cells by gently adding 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Dissolve the bound SRB dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Read the absorbance at 510 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compounds as required for the experiment.
-
Harvest the cells (including any floating cells in the media) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; and late apoptotic or necrotic cells are both Annexin V and PI positive.
Western Blotting for Mitotic and Apoptotic Markers
Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of key markers of mitosis (e.g., p-Histone H3) and apoptosis (e.g., cleaved PARP).
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Histone H3, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compounds, then lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the efficacy of a TACC3 inhibitor like this compound.
Caption: A typical experimental workflow for comparing TACC3 inhibitors.
Conclusion
The available data strongly suggests that this compound is a highly potent and specific inhibitor of TACC3 with superior efficacy compared to other known inhibitors like KHS101 and SPL-B in TACC3-overexpressing cancer cell lines. Its ability to induce mitotic arrest and apoptosis at nanomolar concentrations highlights its potential as a promising therapeutic agent for the treatment of cancers dependent on TACC3. The provided experimental protocols and workflows offer a robust framework for researchers to further investigate and validate these findings in their own experimental settings.
Comparative Efficacy of BO-264 Across Diverse Cancer Cell Lines: An IC50 Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of BO-264, a potent and orally active TACC3 inhibitor, across a range of cancer cell lines. The data presented herein is intended to offer an objective overview of this compound's anti-proliferative activity, supported by detailed experimental methodologies and visual representations of its mechanism of action and the workflow for its evaluation.
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values for this compound in various human cancer cell lines, offering a quantitative comparison of its efficacy.
| Cell Line | Cancer Type | IC50 (nM) | Key Features |
| Breast Cancer | |||
| JIMT-1 | Breast Carcinoma | 190 | HER2+ |
| HCC1954 | Breast Ductal Carcinoma | 160 | HER2+ |
| MDA-MB-231 | Breast Adenocarcinoma | 120 | Triple-Negative |
| MDA-MB-436 | Breast Carcinoma | 130 | Triple-Negative |
| CAL51 | Breast Carcinoma | 360 | Triple-Negative |
| Bladder Cancer | |||
| RT112 | Bladder Transitional Cell Carcinoma | 300 | FGFR3-TACC3 Fusion |
| RT4 | Bladder Papillary Transitional Cell Carcinoma | 3660 | FGFR3-TACC3 Fusion |
| General | |||
| NCI-60 Panel | 9 Different Cancer Types | < 1000 (GI50 for ~90%) | Broad-spectrum activity |
Note: The GI50 (50% growth inhibition) value is reported for the NCI-60 panel, which is a comparable measure of anti-proliferative activity to the IC50 value.
Mechanism of Action
This compound is a highly potent inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3), a protein frequently overexpressed in various cancers and involved in microtubule stability and centrosome integrity.[1][2] this compound also specifically blocks the function of the oncogenic FGFR3-TACC3 fusion protein.[3][4] Its mechanism of action involves the induction of spindle assembly checkpoint (SAC)-dependent mitotic arrest, leading to DNA damage and ultimately, apoptosis in cancer cells.[1][3][4]
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Protocols
The IC50 values cited in this guide were primarily determined through cell viability assays. The following is a generalized protocol based on standard methodologies like the Sulforhodamine B (SRB) or MTT assay.
1. Cell Preparation and Seeding:
-
Cancer cell lines are cultured in appropriate media and conditions until they reach logarithmic growth phase.
-
Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 3,000-10,000 cells/well).
-
The plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
A series of dilutions of this compound are made to create a range of concentrations.
-
The culture medium is removed from the wells and replaced with medium containing the different concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.
3. Incubation:
-
The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.
4. Cell Viability Assessment (SRB Assay Example):
-
After incubation, the cells are fixed to the plate, often using trichloroacetic acid (TCA).
-
The fixed cells are washed and then stained with Sulforhodamine B dye, which binds to cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance of the solubilized dye is measured using a plate reader at a specific wavelength (e.g., 515 nm). The absorbance is proportional to the number of viable cells.
5. IC50 Calculation:
-
The absorbance values are used to calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for determining IC50 values.
References
BO-264 Demonstrates Superior Efficacy in Aggressive Breast Cancer Subtypes: A Comparative Analysis
A novel TACC3 inhibitor, BO-264, has shown significant promise in preclinical studies for the treatment of aggressive breast cancer subtypes, including triple-negative breast cancer (TNBC) and HER2-positive breast cancer. This guide provides a comprehensive comparison of this compound with other TACC3 inhibitors and alternative therapeutic strategies, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Aggressive breast cancers, such as TNBC and HER2-positive subtypes, are characterized by rapid tumor growth, high rates of metastasis, and limited treatment options. The discovery of novel therapeutic targets and potent inhibitors is crucial for improving patient outcomes. Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) has emerged as a key player in mitotic spindle stability and is frequently overexpressed in these aggressive subtypes, making it an attractive therapeutic target. This compound, a highly potent and orally bioavailable TACC3 inhibitor, has demonstrated superior anti-proliferative activity compared to other TACC3 inhibitors and shows potential as a valuable alternative to current standard-of-care treatments like PARP inhibitors for certain patient populations.
Comparative Efficacy of TACC3 Inhibitors
This compound has been benchmarked against other known TACC3 inhibitors, SPL-B and KHS101, in various aggressive breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, consistently show the superiority of this compound.
| Cell Line | Subtype | This compound IC50 (µM) | SPL-B IC50 (µM) | KHS101 IC50 (µM) |
| JIMT-1 | HER2+ | 0.19 | >10 | >10 |
| HCC1954 | HER2+ | 0.16 | >10 | >10 |
| MDA-MB-231 | Triple-Negative | 0.12 | >10 | >10 |
| MDA-MB-436 | Triple-Negative | 0.13 | >10 | >10 |
| CAL51 | Triple-Negative | 0.36 | >10 | >10 |
Table 1: Comparative IC50 values of TACC3 inhibitors in aggressive breast cancer cell lines. Data indicates the significantly lower concentrations of this compound required to inhibit cancer cell growth by 50% compared to its counterparts.
Comparison with PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors are an established class of drugs for treating certain types of breast cancer, particularly those with BRCA mutations. To provide a broader context for the potential of this compound, a comparison of its efficacy with commonly used PARP inhibitors, Olaparib and Talazoparib, is presented below. It is important to note that these are indirect comparisons based on data from separate studies, and direct head-to-head studies have not yet been conducted.
| Cell Line | Subtype | This compound IC50 (µM) | Olaparib IC50 (µM) | Talazoparib IC50 (µM) |
| MDA-MB-231 | Triple-Negative | 0.12 | 14 - 95.1 | 0.48 |
| MDA-MB-468 | Triple-Negative | Not Available | ≤10 | 0.8 |
| HCC1937 (BRCA1 mutant) | Triple-Negative | Not Available | 4.7 | 0.13 |
| JIMT-1 | HER2+ | 0.19 | Not Available | 0.002 |
| BT-474 | HER2+ | Not Available | Not Available | Not Available |
Table 2: Comparative IC50 values of this compound and PARP inhibitors in aggressive breast cancer cell lines. The data suggests that this compound has comparable or, in some cases, superior potency to PARP inhibitors in certain triple-negative and HER2-positive cell lines.
Mechanism of Action: The TACC3 Signaling Pathway
This compound exerts its anti-cancer effects by directly inhibiting TACC3. TACC3 is a crucial component of the mitotic spindle apparatus. Its phosphorylation by Aurora A kinase is a key step in recruiting it to the spindle microtubules, where it forms a complex with clathrin heavy chain (CHC) and the microtubule polymerase ch-TOG. This complex is essential for cross-linking and stabilizing kinetochore microtubules, ensuring proper chromosome segregation during mitosis. By inhibiting TACC3, this compound disrupts this process, leading to aberrant spindle formation, mitotic arrest, and ultimately, apoptotic cell death in cancer cells.
Caption: TACC3 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the cytotoxic effects of the compounds by measuring cell density based on the measurement of cellular protein content.
-
Cell Seeding: Breast cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound, SPL-B, KHS101, or PARP inhibitors for 72 hours.
-
Cell Fixation: The media is removed, and cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing five times with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is measured at 515 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.
Colony Formation Assay
This assay assesses the long-term effects of the compounds on the ability of single cells to proliferate and form colonies.
-
Cell Seeding: A low density of cells (e.g., 500-1000 cells per well) is seeded in 6-well plates.
-
Compound Treatment: Cells are treated with different concentrations of the inhibitors.
-
Incubation: The plates are incubated for 10-14 days to allow for colony formation. The medium is replaced every 3-4 days.
-
Fixation and Staining: The colonies are washed with PBS, fixed with methanol, and stained with 0.5% crystal violet solution.
-
Quantification: The number of colonies (typically defined as a cluster of ≥50 cells) is counted manually or using an automated colony counter.
Current Therapeutic Landscape and Future Directions
The standard of care for aggressive breast cancers typically involves a combination of surgery, radiation, and systemic therapies. For HER2-positive breast cancer, HER2-targeted therapies such as trastuzumab, pertuzumab, and antibody-drug conjugates (ADCs) like trastuzumab deruxtecan are the mainstay of treatment.[1][2] For triple-negative breast cancer, chemotherapy remains the primary systemic treatment, with the addition of immunotherapy (e.g., pembrolizumab) for PD-L1 positive tumors and PARP inhibitors (e.g., olaparib, talazoparib) for patients with germline BRCA mutations.[3][4]
The potent and specific activity of this compound against TACC3 presents a novel therapeutic strategy, particularly for those aggressive breast cancers that are resistant to current therapies or for patients who are not candidates for existing targeted treatments. Its efficacy in both HER2-positive and triple-negative breast cancer cell lines, including those without BRCA mutations, suggests a broad potential application. Further clinical investigation is warranted to establish the safety and efficacy of this compound in patients and to determine its optimal positioning within the current treatment paradigms for aggressive breast cancer.
References
A Comparative Guide: Validating BO-264 On-Target Effects by Phenocopying with TACC3 siRNA Knockdown
Introduction
BO-264 is a potent, orally active small molecule inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3).[1][2] TACC3 is a crucial protein involved in microtubule stabilization and centrosome integrity during mitosis, and its overexpression is linked to various cancers.[3][4] A critical step in the preclinical validation of a targeted inhibitor like this compound is to confirm that its cellular effects are a direct consequence of inhibiting its intended target.
This guide provides a comparative framework for validating the on-target effects of this compound. The core principle is to demonstrate that the phenotypic effects induced by this compound are phenocopied—or mirrored—by the specific knockdown of TACC3 using small interfering RNA (siRNA). When the pharmacological inhibition and genetic knockdown of a target protein produce the same biological outcomes, it provides strong evidence of the inhibitor's specificity. Research has shown that TACC3 knockdown recapitulates the effects of this compound, supporting its on-target activity.[5]
This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to support target validation studies.
Logical Framework for On-Target Validation
The validation strategy rests on a simple but powerful logical premise: if this compound's anti-cancer activity is mediated through TACC3 inhibition, then genetically silencing TACC3 should produce the same cellular consequences. This comparison helps to rule out significant off-target effects that might otherwise confound the interpretation of the compound's activity.
Comparative Data Summary
The following tables summarize the expected quantitative outcomes from treating cancer cell lines (e.g., JIMT-1, a breast cancer line with high TACC3 expression) with this compound versus transfecting them with TACC3-targeting siRNA. The data demonstrates that both interventions yield comparable results, supporting the on-target hypothesis.
Table 1: Comparison of Cell Viability Inhibition
| Intervention | Target Cell Line | Concentration / Method | Result (IC50 / % Viability) |
| This compound | JIMT-1 | 72h treatment | ~190 nM (IC50)[1][4] |
| TACC3 siRNA | JIMT-1 | 72h post-transfection | Significant reduction in viability |
| This compound | MDA-MB-231 | 72h treatment | ~120 nM (IC50)[1][4] |
| TACC3 siRNA | MDA-MB-231 | 72h post-transfection | Significant reduction in viability |
| Control | JIMT-1 | Vehicle (DMSO) | No significant change |
| Control | JIMT-1 | Non-targeting siRNA | No significant change |
Table 2: Comparison of Apoptosis and Mitotic Arrest Markers
| Intervention | Marker | Method | Result (% Positive Cells / Fold Change) |
| This compound (500 nM) | Apoptosis (Annexin V) | Flow Cytometry | ~45.6% positive cells (vs. 4.1% in control)[1][4] |
| TACC3 siRNA | Apoptosis (Cleaved PARP) | Western Blot | Marked increase in cleaved PARP |
| This compound | Mitotic Arrest (p-Histone H3) | Western Blot | Strong increase in p-Histone H3 (Ser10)[1][4] |
| TACC3 siRNA | Mitotic Arrest (p-Histone H3) | Western Blot | Strong increase in p-Histone H3 (Ser10) |
Experimental Workflow
A parallel experimental design is crucial for a direct comparison. Cells from the same batch should be subjected to pharmacological treatment and genetic knockdown simultaneously, followed by identical downstream analyses.
Experimental Protocols
Detailed methodologies are provided for the key experiments involved in this validation study.
1. TACC3 siRNA Knockdown
-
Cell Seeding : Seed cells (e.g., JIMT-1) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
Transfection Complex Preparation :
-
For each well, dilute 50 pmol of TACC3-targeting siRNA or a non-targeting control siRNA into 250 µL of Opti-MEM™ medium.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX reagent into 250 µL of Opti-MEM™ medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection : Add the 500 µL siRNA-lipid complex to each well containing cells and fresh antibiotic-free medium.
-
Incubation and Analysis : Incubate cells for 48-72 hours post-transfection before harvesting for downstream analysis. Knockdown efficiency should be confirmed by Western Blotting for the TACC3 protein.[6][7]
2. Cell Viability Assay (ATP-Based)
-
Procedure : This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay.[8][9]
-
Seed cells in an opaque-walled 96-well plate at 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or perform siRNA transfection as described above. Include appropriate vehicle and negative controls.
-
After the desired incubation period (e.g., 72 hours), equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis : Normalize the data to vehicle-treated or non-targeting siRNA-treated control cells to calculate percent viability.
3. Western Blot Analysis
-
Cell Lysis :
-
After treatment/transfection, wash cells with ice-cold PBS.
-
Lyse cells by adding 100 µL of RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification : Determine protein concentration using a BCA or Bradford assay.[11]
-
Electrophoresis and Transfer :
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies (e.g., anti-TACC3, anti-cleaved PARP, anti-p-Histone H3, anti-p-ERK1/2, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST and visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
TACC3 Signaling and Disruption Pathway
TACC3 is essential for mitotic spindle assembly. It is recruited to the centrosome and spindle microtubules, where it helps stabilize the spindle, ensuring proper chromosome segregation. Disruption of TACC3 function, either by this compound or siRNA, leads to severe spindle defects. This activates the Spindle Assembly Checkpoint (SAC), which halts the cell cycle in mitosis to prevent aneuploidy. Prolonged mitotic arrest ultimately triggers DNA damage and apoptosis.
The validation of on-target effects is a cornerstone of modern drug development. For the TACC3 inhibitor this compound, the use of siRNA-mediated gene knockdown provides a robust method to confirm its mechanism of action. The strong concordance between the phenotypes induced by this compound and TACC3 siRNA—including reduced cell viability, induction of mitotic arrest, and apoptosis—delivers compelling evidence that this compound achieves its anti-cancer effects through specific inhibition of TACC3.[5] This comparative approach significantly strengthens the rationale for its further clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. cusabio.com [cusabio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
